Product packaging for Ferrocene, 1,1'-dimethyl-(Cat. No.:)

Ferrocene, 1,1'-dimethyl-

Cat. No.: B1243613
M. Wt: 214.08 g/mol
InChI Key: KYMNSBSWJPFUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-dimethylferrocene is a member of ferrocenes. It derives from a hydride of a ferrocene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Fe-6 B1243613 Ferrocene, 1,1'-dimethyl-

Properties

Molecular Formula

C12H14Fe-6

Molecular Weight

214.08 g/mol

IUPAC Name

iron;1-methylcyclopenta-1,3-diene;methylcyclopentane

InChI

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;

InChI Key

KYMNSBSWJPFUJH-UHFFFAOYSA-N

SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.CC1=CC=C[CH-]1.[Fe]

Canonical SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Fe]

Origin of Product

United States

Contextual Significance of Substituted Ferrocene Derivatives in Metallocene Research

The serendipitous discovery of ferrocene (B1249389) marked the dawn of a new era in organometallic chemistry, leading to the emergence of the broader field of metallocene chemistry. univ-rennes.fr Ferrocene and its derivatives have become foundational in the field due to a unique combination of properties: high chemical stability, predictable and tunable redox behavior, and a molecular structure that is amenable to diverse synthetic modifications. researchgate.net These characteristics have propelled their application into nearly all areas of chemistry, including redox sensing, materials science, catalysis, and medicinal chemistry. univ-rennes.frresearchgate.net

Historical Trajectory and Academic Relevance of 1,1 Dimethylferrocene As a Model Compound

Following the characterization of ferrocene (B1249389), research quickly expanded to include the synthesis and study of its derivatives. nasa.gov 1,1'-Dimethylferrocene emerged as a fundamentally important example of a substituted ferrocene. Early synthetic routes included the reduction of 1,1'-bis(diphenylhydroxymethyl)ferrocene. acs.org Its relative stability and well-defined structure made it an ideal subject for foundational studies in organometallic chemistry.

A significant part of its academic relevance lies in its role as a model compound for investigating the electronic effects of substituents on the ferrocene core. nasa.gov A seminal study in the field examined a series of ferrocene derivatives, including 1,1'-dimethylferrocene, to correlate their spectral and electrochemical properties. nasa.gov This research found a linear relationship between the redox potential and the energy of the charge-transfer-to-solvent (CTTS) bands observed in the presence of halocarbon solvents. nasa.gov This correlation provided strong evidence that both photochemical and electrochemical oxidation proceed by the removal of an electron from the same molecular orbital, a key insight into the fundamental electronic behavior of metallocenes. nasa.gov

Furthermore, 1,1'-dimethylferrocene has served as a valuable starting material for the synthesis of more complex polymethylated ferrocenes. seattleu.edu For example, it has been used in sequential Vilsmeier-Haack formylation and borohydride (B1222165) hydrogenation reactions to produce trimethyl-, tetramethyl-, and eventually heptamethylferrocene. seattleu.edu Its predictable electrochemical behavior has also led to its use as an internal standard in cyclic voltammetry experiments to accurately gauge the charge transfer during the oxidation of other novel compounds. mdpi.com

Overview of Contemporary Academic Research Trajectories for 1,1 Dimethylferrocene

Established Synthetic Routes to 1,1'-Dimethylferrocene and its Analogues

The synthesis of 1,1'-dimethylferrocene, a symmetrically disubstituted ferrocene derivative, is a fundamental process in organometallic chemistry, providing a versatile building block for more complex structures. chemimpex.com

Alkylation and Arylation Approaches to Ferrocene Frameworks

The introduction of alkyl groups, such as methyl groups, onto the ferrocene core can be achieved through various methods. One common approach involves the reaction of ferrocene with an appropriate alkylating agent. For instance, alkylferrocenes can be prepared by reacting ferrocene with substituted carbinols in the presence of a Lewis acid. cdnsciencepub.com This method allows for the direct functionalization of the cyclopentadienyl (B1206354) rings.

Another significant strategy for creating substituted ferrocenes is through the metalation of the ferrocene nucleus followed by reaction with an electrophile. For example, ferrocene can be dimetalated using reagents like n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). rsc.org This dimetalated intermediate can then be reacted with a suitable methylating agent to yield 1,1'-dimethylferrocene. It has been observed that the introduction of one alkyl group can facilitate subsequent alkylation on the same ring. cdnsciencepub.com

Alternative and Optimized Synthetic Pathways for 1,1'-Dimethylferrocene

Optimized and large-scale preparations are crucial for the accessibility of 1,1'-dimethylferrocene and its derivatives for further applications. One efficient method involves the reaction of anhydrous ferric chloride (FeCl₂) with sodium methylcyclopentadienylide. nasa.govacs.org This approach provides a direct route to the target molecule. For instance, 1,1'-dimethylferrocene can be prepared by reacting FeCl₂ in THF with two equivalents of the sodium salt of methylcyclopentadiene. nasa.gov

Furthermore, synthetic routes starting from 1,1'-ferrocenedicarboxylic acid offer a versatile platform for obtaining various 1,1'-disubstituted ferrocene derivatives. researchgate.net This key intermediate can be synthesized on a large scale and subsequently converted to other functional groups. researchgate.net For example, the dicarboxylic acid can be esterified to form dimethyl ferrocene-1,1'-dicarboxylate. rsc.org

Functionalization and Derivatization Strategies Utilizing 1,1'-Dimethylferrocene as a Precursor

1,1'-Dimethylferrocene serves as a valuable precursor for the synthesis of a wide array of more complex ferrocene derivatives through electrophilic substitution and other functionalization reactions. chemimpex.com

Electrophilic Substitution Reactions on Methylated Ferrocenes (e.g., Vilsmeier-Haack Formylation, Acetylation)

The cyclopentadienyl rings of 1,1'-dimethylferrocene are electron-rich and readily undergo electrophilic aromatic substitution reactions, similar to other aromatic compounds. cdnsciencepub.commit.edu Two important examples of such reactions are the Vilsmeier-Haack formylation and Friedel-Crafts acetylation.

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds. nrochemistry.comjk-sci.comorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium ion, is a weak electrophile that reacts with activated aromatic systems. nrochemistry.comwikipedia.org In the case of 1,1'-dimethylferrocene, this reaction would introduce a formyl group (-CHO) onto one of the cyclopentadienyl rings.

Acetylation , a type of Friedel-Crafts acylation, involves the reaction of 1,1'-dimethylferrocene with an acetylating agent, such as acetic anhydride, in the presence of a catalyst like phosphoric acid. mit.educaltech.edu This reaction introduces an acetyl group (-COCH₃) to the ferrocene framework. The acetyl group is electron-withdrawing and deactivates the ring towards further substitution. cdnsciencepub.commit.edu

ReactionReagentsProduct
Vilsmeier-Haack FormylationN,N-disubstituted formamide (B127407) (e.g., DMF), POCl₃Formylated 1,1'-dimethylferrocene
Friedel-Crafts AcetylationAcetic anhydride, Phosphoric acid or other Lewis acidAcetylated 1,1'-dimethylferrocene
Regioselectivity and Positional Isomerism in Substitution Reactions

Electrophilic substitution on 1,1'-dimethylferrocene can lead to different positional isomers. caltech.edu When an electrophile attacks one of the cyclopentadienyl rings, it can substitute at the position adjacent to the methyl group (2-position) or further away (3-position). The distribution of these isomers is influenced by both steric and electronic factors. cdnsciencepub.comcaltech.edu The choice between ortho/para and meta substitution in benzene (B151609) rings is a well-known example of regioselectivity in electrophilic aromatic substitution. oxfordsciencetrove.com In substituted ferrocenes, similar considerations of regioselectivity apply. caltech.edu

Studies on the acetylation of alkylferrocenes have shown that substitution at the 3-position is often favored over the 2-position. cdnsciencepub.com This preference becomes more pronounced with bulkier alkyl groups, indicating a significant steric influence. cdnsciencepub.com

Steric and Electronic Influences on Reaction Outcomes

The outcome of electrophilic substitution reactions on 1,1'-dimethylferrocene is a delicate balance of steric and electronic effects.

Electronic Effects: The methyl groups on the cyclopentadienyl rings are electron-donating, which activates the rings towards electrophilic attack, making them more reactive than unsubstituted ferrocene. cdnsciencepub.comtotal-synthesis.com This increased electron density enhances the nucleophilicity of the rings. total-synthesis.com The electron-donating nature of the alkyl groups generally favors substitution at the ortho and para positions in benzene systems, and a similar activating effect is observed in ferrocenes. lkouniv.ac.in

Steric Effects: The size of the substituent group on the ferrocene ring plays a crucial role in determining the position of the incoming electrophile. cdnsciencepub.comcaltech.edu As the size of the alkyl substituent increases, there is a continuous decrease in the ratio of the 2-substituted to the 3-substituted isomer in acetylation reactions. caltech.edu This suggests that steric hindrance from the existing alkyl group directs the incoming electrophile to the less hindered 3-position. cdnsciencepub.comcaltech.edu The interplay between these steric and electronic factors ultimately governs the regioselectivity of the reaction. rsc.org

Metalation Reactions and Formation of Organometallic Intermediates

The metalation of 1,1'-dimethylferrocene is a pivotal reaction for its further functionalization, creating reactive organometallic intermediates that serve as precursors for a wide array of derivatives. This process involves the deprotonation of a C-H bond on the cyclopentadienyl (Cp) rings by a strong base, typically an organolithium reagent, to form a lithiated species.

Directed Metalation Studies

Early studies on the metalation of substituted ferrocenes revealed that 1,1'-dimethylferrocene undergoes metalation on the cyclopentadienyl ring rather than at the methyl group, a behavior that contrasts with the metalation of toluene (B28343). cdnsciencepub.com This ring-selective deprotonation is a key feature of ferrocene chemistry. The use of organolithium reagents like n-butyllithium, often in a mixed solvent system such as ethyl ether-tetrahydrofuran, has been shown to significantly improve the yields of lithioferrocenes. cdnsciencepub.com

Investigations into the metalation of various alkylferrocenes, including methylferrocene, with reagents like n-amylsodium have provided insights into the orientation of metalation. These studies indicated that monometalation results in a mixture of 3- and 1'-metalloalkylferrocenes. lookchem.com Despite using a 1:1 molar ratio of the alkylferrocene to the metalating agent, dimetalation was found to be a predominant process. lookchem.com This suggests that the initially formed monoanion is readily converted to a more thermodynamically stable dianion. lookchem.com It has been established through NMR spectroscopy that the major dimetalation product is the 3,1'-dimetalloalkylferrocene. lookchem.com

The choice of the organolithium base and reaction conditions is crucial to control the outcome of the reaction, especially to avoid competing side reactions like nucleophilic substitution. unito.it The use of chelating agents like tetramethylethylenediamine (TMEDA) can accelerate the metalation by breaking down the aggregates of organolithium reagents, thereby increasing their basicity. baranlab.org

Utility of Metalated 1,1'-Dimethylferrocene in Further Synthesis

The lithiated intermediates derived from 1,1'-dimethylferrocene are highly valuable in synthetic chemistry due to their nucleophilic character. They readily react with a variety of electrophiles, allowing for the introduction of diverse functional groups onto the ferrocene core. ethz.ch

A common application is the synthesis of carboxylic acids through the carbonation of the lithiated species, followed by hydrolysis. cdnsciencepub.com This method can be used to produce ferrocenecarboxylic acids and ferrocene-1,1'-dicarboxylic acids. cdnsciencepub.com Another significant application is the reaction with chlorosilanes to yield various trialkylsilylferrocenes. cdnsciencepub.com Furthermore, mercurated ferrocenes, which can be prepared from their lithiated precursors, are useful intermediates for synthesizing halogenated ferrocenes. cdnsciencepub.com

The versatility of metalated 1,1'-dimethylferrocene extends to the synthesis of more complex structures. For instance, these intermediates are crucial for preparing polymethylated ferrocene derivatives and for constructing extended π-conjugated systems.

Synthesis of Polymethylated Ferrocene Derivatives from 1,1'-Dimethylferrocene

1,1'-Dimethylferrocene serves as a convenient starting material for the synthesis of ferrocenes with a higher degree of methylation. A sequential approach involving formylation and subsequent reduction can be employed to introduce additional methyl groups onto the cyclopentadienyl rings.

A well-established method is the Vilsmeier-Haack formylation of 1,1'-dimethylferrocene, which introduces an aldehyde group onto one of the rings. seattleu.edudigitellinc.com This is followed by the reduction of the resulting aldehyde, for example, using borohydride (B1222165), to yield a trimethylferrocene. seattleu.edudigitellinc.com By repeating this two-step sequence of formylation and hydrogenation, a series of polymethylated ferrocenes, including tetramethyl-, pentamethyl-, hexamethyl-, and even the first reported synthesis of heptamethylferrocene, can be prepared. seattleu.edu It is important to note that these synthetic routes typically produce a mixture of constitutional isomers for each polymethylated ferrocene derivative. seattleu.edu

The progressive methylation of the ferrocene core has a notable impact on its electronic properties. Electrochemical studies have demonstrated a linear relationship between the number of methyl groups and the redox potential (E1/2) for the Fe(III)/Fe(II) couple. Each additional methyl group inductively lowers the E1/2 value by an average of 56 mV. seattleu.edu

Formation of Conjugated and Extended π-Systems Incorporating 1,1'-Dimethylferrocene Units

The unique electronic structure and redox activity of the ferrocene unit make it an attractive component for constructing conjugated and extended π-systems. These materials are of interest for their potential applications in molecular electronics and optoelectronics.

The π-system of the cyclopentadienyl rings in ferrocene can be extended by introducing substituents with π-orbitals that can overlap with those of the rings. deruiterlab.comlibretexts.org For example, the synthesis of dimethyl ferrocene-1,1'-dicarboxylate results in a compound where the cyclopentadienyl rings and the two methoxycarbonyl groups form an extended π-conjugated system. nih.gov

The incorporation of 1,1'-dimethylferrocene into larger conjugated structures can influence the electronic communication between different parts of the molecule. The synthesis of new π-extended 1,1'-disubstituted ferrocenes with thioate and dithioate end groups has been reported, highlighting the potential of these compounds as molecular wires for attachment to gold surfaces in molecular electronics. researchgate.net

Design and Synthesis of Multimetallic Systems and Coordination Complexes Featuring 1,1'-Dimethylferrocene Ligands

1,1'-Dimethylferrocene and its derivatives can act as ligands, coordinating to other metal centers to form multimetallic systems and coordination complexes. nih.govmdpi.comnih.gov These systems are of interest due to their potential for cooperative effects between the metal centers, leading to unique catalytic and electronic properties. mdpi.com

The ferrocene unit can be incorporated into a ligand scaffold that then coordinates to a second metal. nih.gov This approach has been used to design bioactive metal complexes, where the inclusion of the ferrocene moiety can enhance properties like lipophilicity and introduce redox activity. nih.gov For instance, the reaction of copper(II) with 1,1'-dimethylferrocene in aqueous acetonitrile (B52724) has been studied to determine the copper(II/I) self-exchange rate. whiterose.ac.uk

Furthermore, 1,1'-dimethylferrocene can act as a reducing agent in charge-transfer reactions to form complexes. tdl.org For example, it has been shown to interact with octafluoronaphthalene (B166452) in the gas phase. tdl.org Highly methylated ferrocene derivatives have been used to reduce silver(I) in pyrazolate complexes. tdl.org The design of multimetallic systems can involve bridging ligands that connect two or more metal centers, which can include ferrocene-based phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov

The following table provides a summary of selected research findings related to the synthetic methodologies and derivatization of 1,1'-Dimethylferrocene.

SectionSynthetic Method/StrategyKey Reagents/ConditionsProduct(s)Research Finding
2.2.2.1 Directed Metalationn-butyllithium in ethyl ether-tetrahydrofuranLithiated 1,1'-dimethylferroceneMetalation occurs on the Cp ring, not the methyl group. cdnsciencepub.com
2.2.2.1 Directed Metalationn-amylsodium3- and 1'-metalloalkylferrocenesDimetalation is predominant even with a 1:1 molar ratio. lookchem.com
2.2.2.2 Carbonation of Metalated IntermediateLithiated 1,1'-dimethylferrocene, CO2, H2OFerrocenecarboxylic acidsA standard method for introducing carboxylic acid groups. cdnsciencepub.com
2.2.3 PolymethylationVilsmeier-Haack formylation, borohydride reductionTri-, tetra-, penta-, hexa-, heptamethylferroceneSequential addition of methyl groups is possible. seattleu.edudigitellinc.com
2.2.4 Extended π-System SynthesisSynthesis of dicarboxylate derivativeDimethyl ferrocene-1,1'-dicarboxylateForms an extended π-conjugated system. nih.gov
2.2.5 Multimetallic System FormationReaction with Cu(II)[Cu(I) species]Study of electron transfer rates. whiterose.ac.uk
2.2.5 Charge-Transfer Complex FormationReaction with octafluoronaphthalene[octafluoronapthalene][1,1-dimethylferrocene]Gas-phase interaction observed. tdl.org

Gas-Phase Structural Elucidation

In the isolated environment of the gas phase, free from intermolecular forces present in crystals, the intrinsic structural properties of 1,1'-dimethylferrocene can be determined with high precision. electronicsandbooks.com Microwave spectroscopy has been a particularly powerful tool for this purpose.

The rotational spectrum of 1,1'-dimethylferrocene has been investigated using pulsed-beam Fourier transform microwave spectroscopy. researchgate.netnih.gov In these experiments, the asymmetric-top spectra were measured in the frequency range of 4-12 GHz using a Flygare-Balle type spectrometer. researchgate.netnih.gov The analysis of the rotational transitions allows for the determination of the molecule's rotational constants, which are inversely related to its moments of inertia and thus encode its structure.

For the normal isotopomer of 1,1'-dimethylferrocene, a total of 30 R-branch rotational transitions were unambiguously assigned. researchgate.net The subsequent least-squares fitting of these transitions to a rigid rotor model provides highly accurate rotational constants, which serve as the foundation for identifying specific conformers. researchgate.netnih.gov

Microwave spectroscopy has successfully identified and characterized two distinct structural isomers, or conformers, of 1,1'-dimethylferrocene in the gas phase. nih.gov These conformers arise from the rotation of one methyl-substituted cyclopentadienyl (Cp) ring relative to the other around the central iron axis. The conformation is defined by the dihedral angle (φ) between the methyl groups.

The two observed conformers are:

Eclipsed Synperiplanar (φ = 0°): In this isomer, the methyl groups are perfectly aligned, resulting in an eclipsed conformation.

Eclipsed Synclinal (φ = 72°): This isomer represents a structure where the Cp rings are twisted by 72° relative to each other. nih.gov

A least-squares fit of the observed transitions suggests that the eclipsed synperiplanar (E0) isomer has a nearly rigid structure. researchgate.net In contrast, the deviations in the fit for the synclinal (E72) conformer are significantly larger, indicating potential fluxional behavior or internal motion. nih.gov Further evidence for this dynamic behavior in the E72 isomer comes from the observation of very small splittings in some of its rotational transitions, which are not present for the synperiplanar conformer. nih.gov These findings are well-supported by Density Functional Theory (DFT) calculations, which confirm the existence and relative energies of these conformers. nih.gov

Table 1: Experimental Rotational Constants for 1,1'-Dimethylferrocene Conformers nih.gov
ConformerDihedral Angle (φ)A (MHz)B (MHz)C (MHz)
Eclipsed Synperiplanar1176.9003(2)898.3343(2)668.7469(2)
Eclipsed Synclinal72°1208.7117(14)806.4101(12)718.7179(8)

Solid-State Structural Investigations

X-ray crystallography provides definitive information about the molecular structure and intermolecular arrangement of 1,1'-dimethylferrocene in the solid state.

The molecular structure of 1,1'-dimethylferrocene has been determined by single-crystal X-ray diffraction. researchgate.net In the solid state, the molecule adopts a conformation where the cyclopentadienyl rings are virtually eclipsed, and the methyl groups are oriented in a cis conformation relative to each other. researchgate.net

In the crystal structure of 1,1'-dimethylferrocene, the two cyclopentadienyl rings are nearly parallel and adopt a conformation that is almost perfectly eclipsed. researchgate.net This is in contrast to the parent ferrocene, which has a staggered conformation in its crystalline state.

For the derivative dimethyl ferrocene-1,1'-dicarboxylate, the cyclopentadienyl rings are also nearly parallel, with an interplanar angle of just 1.0(2)°. researchgate.netnih.gov The rings are mutually twisted from a fully eclipsed conformation by a very small average angle of 1.8(3)°. researchgate.netnih.gov The methoxycarbonyl substituents are twisted out of the plane of their respective Cp rings by 6.5(4)° and 15.7(4)°. researchgate.netnih.gov

Table 2: Solid-State Conformational Data for 1,1'-Dimethylferrocene and a Derivative
CompoundRing ConformationTwist from EclipsedSubstituent Arrangement
1,1'-DimethylferroceneVirtually Eclipsed researchgate.netNot specifiedcis researchgate.net
Dimethyl ferrocene-1,1'-dicarboxylateNearly Eclipsed researchgate.netnih.gov1.8(3)° researchgate.netnih.govanti researchgate.netnih.gov

The preference for a nearly eclipsed conformation in solid 1,1'-dimethylferrocene is influenced by the steric profile of the methyl groups. researchgate.net A telling comparison is with 1,1'-bis(trimethylsilyl)ferrocene, where the much bulkier trimethylsilyl (B98337) groups create significant steric hindrance. researchgate.net This forces the cyclopentadienyl rings into an ideally staggered conformation in the crystal, with the bulky substituents adopting a trans arrangement to minimize steric repulsion. researchgate.net The smaller size of the methyl groups in 1,1'-dimethylferrocene reduces this steric clash, allowing the rings to adopt the electronically favorable, nearly eclipsed conformation in the crystal lattice.

In the case of dimethyl ferrocene-1,1'-dicarboxylate, the crystal packing is further dictated by intermolecular hydrogen bonds. researchgate.netnih.gov Molecules are joined into dimers and form infinite chains through C—H⋯O interactions, demonstrating how non-covalent forces guide the assembly of the crystal structure. researchgate.netnih.gov These packing effects can lock the molecule into a specific conformation that might be only one of several stable forms present in the gas phase.

Conformational Dynamics and Fluxional Behavior Studies

The dynamic nature of 1,1'-dimethylferrocene in solution and the gas phase has been the subject of detailed spectroscopic and computational investigations. These studies focus on the rotational motions of the methyl groups and the cyclopentadienyl (Cp) rings, which are key to understanding the molecule's structural flexibility and energetic landscape.

Torsional Motions of Methyl Groups

The rotation of the methyl groups attached to the cyclopentadienyl rings represents one of the primary intramolecular motions in 1,1'-dimethylferrocene. This torsional motion has been probed using various techniques, including microwave spectroscopy.

In a gas-phase study of 1,1'-dimethylferrocene, microwave spectra were measured in the 4-12 GHz range. The analysis of the rotational transitions suggested a nearly rigid structure for the molecule. researchgate.net However, for the related isomer, 1,2'-dimethylferrocene, small splittings in the rotational transitions were observed, which were attributed to the torsional motion of the methyl groups. researchgate.net While not directly observed for the 1,1'-isomer in this particular study, the phenomenon in a closely related molecule highlights the presence of such dynamic processes. researchgate.net

Computational studies provide further insight into the energetics of these motions. Quantum chemical calculations can be used to determine the potential energy surface for methyl group rotation, revealing the energy barriers that hinder free rotation. These barriers arise from steric and electronic interactions between the methyl hydrogens and the adjacent atoms of the cyclopentadienyl ring.

Inter-ring Rotational Dynamics

The rotation of the two cyclopentadienyl rings relative to each other is a fundamental aspect of ferrocene chemistry and is often described as a low-energy process. In 1,1'-dimethylferrocene, the presence of the methyl groups influences this rotational barrier.

Due to the very small rotational energy barrier, ferrocene and its derivatives can adopt various conformations, including the eclipsed (D5h), staggered (D5d), or an intermediate skewed (D5) geometry. rsc.org The energy difference between these conformations is typically small.

Variable-temperature NMR spectroscopy is a powerful tool for studying such dynamic processes in solution. osti.gov For substituted ferricenium ions, which are the oxidized form of ferrocenes, NMR studies have shown a correlation between the solvent's dielectric constant and the energy barrier for rotation around the metal-ligand bond. rsc.org In the case of the 1,1'-dimethylferricenium ion ([Me2Fc]+), the methyl protons show a sharp singlet in both acetone-d6 (B32918) and CD2Cl2, suggesting that any rotational dynamics are fast on the NMR timescale under these conditions. rsc.org However, for other substituted ferricenium complexes, line broadening and coalescence phenomena are observed, allowing for the calculation of rotational energy barriers. rsc.org

Computational modeling has been employed to quantify the torsional energy profiles for the inter-ring rotation of both ferrocene and dimethylferrocene. researchgate.net Potential energy scans, where the dihedral angle between the two Cp rings is systematically varied, show that the eclipsed conformation corresponds to an energy minimum. researchgate.net The presence of methyl groups can influence the height of the rotational barrier, with nonbonded interactions playing a significant role. researchgate.net The sensitivity of the torsional potential energy profile to the charge distribution within the cyclopentadienyl rings highlights the complexity of these interactions. researchgate.net

While a precise, experimentally determined value for the inter-ring rotational barrier of neutral 1,1'-dimethylferrocene is not explicitly detailed in the provided search results, the collective findings from spectroscopic and computational studies on it and related compounds confirm the fluxional nature of the molecule, characterized by low-energy torsional motions of the methyl groups and the cyclopentadienyl rings.

Electronic Structure and Advanced Electrochemical Properties of 1,1 Dimethylferrocene

Redox Chemistry and Oxidation Potentials

The redox chemistry of 1,1'-dimethylferrocene is a cornerstone of its utility in various applications, from electrochemical sensors to catalysts. chemimpex.com

Reversible One-Electron Oxidation to 1,1'-Dimethylferrocenium

1,1'-Dimethylferrocene undergoes a chemically reversible, one-electron oxidation to form the 1,1'-dimethylferrocenium cation ([Fe(C₅H₄CH₃)₂]⁺). rsc.orguni-konstanz.de This process is a hallmark of ferrocene (B1249389) and its derivatives, making them ideal as redox-active materials. chemimpex.comfree.fr The oxidation is an outer-sphere electron transfer process, meaning no chemical bonds are broken, which contributes to its high reversibility. rsc.orgfree.fr The resulting 1,1'-dimethylferrocenium ion is a stable, blue-colored species. nih.gov This reversible oxidation has been observed in various electrochemical studies, including solid-state voltammetry where the compound is adhered to the electrode surface. nih.gov

Influence of Methyl Substitution on the Fe(III)/Fe(II) Redox Couple

The presence of electron-donating methyl groups on the cyclopentadienyl (B1206354) rings significantly influences the redox potential of the Fe(III)/Fe(II) couple. wikipedia.orgmdpi.com These groups increase the electron density on the iron center, making the compound easier to oxidize compared to unsubstituted ferrocene. wikipedia.orgmdpi.com This results in a cathodic (more negative) shift of the oxidation potential. wikipedia.orgmdpi.comseattleu.edu Research has shown a linear relationship between the number of methyl groups and the shift in the half-wave potential (E₁/₂), with each additional methyl group lowering E₁/₂ by an average of 56 mV. seattleu.edu This tunability of the redox potential through substitution is a key feature in the design of ferrocene-based materials for specific electrochemical applications. rsc.orgacs.org

Table 1: Comparison of Redox Potentials for Ferrocene and its Methylated Derivatives

CompoundRedox Potential (V vs SCE)Solvent/Electrolyte
Ferrocene (Fc)+0.403Acetonitrile (B52724)
1,1'-Dimethylferrocene (Me₂Fc) +0.26Acetonitrile
Decamethylferrocene (Me₁₀Fc)-0.096Acetonitrile

Note: Values are approximate and can vary based on experimental conditions. Source: acs.orgnih.gov

Electrochemical Stability and Long-Term Redox Behavior

While the oxidation of 1,1'-dimethylferrocene is reversible, the long-term stability of the resulting ferricinium species can be a concern, particularly in solution. free.fracs.org Studies have shown that while concentrated 1,1'-dimethylferrocenium is significantly more stable (lasting for months) than the unsubstituted ferricinium cation (lasting for days), it can still undergo decomposition. nih.gov In some cases, a slow oxidation and gradual decomposition of 1,1'-dimethylferrocene have been observed, indicated by a color change from green to brown. acs.org However, the introduction of methyl groups generally enhances the chemical and electrochemical stability of the oxidized form compared to ferrocene. acs.org This improved stability is attributed to the electron-donating nature of the methyl groups, which strengthens the electron density of the Fe(III) d-orbitals and hinders decomposition reactions. acs.org

Electron Transfer Kinetics and Self-Exchange Rates with External Oxidants (e.g., Cu(II) Species)

The kinetics of electron transfer between 1,1'-dimethylferrocene and external oxidants have been a subject of study. For instance, the reaction with copper(II) species in aqueous acetonitrile has been investigated. acs.orgnih.gov The rate of this reaction increases with a higher concentration of acetonitrile, which also increases the driving force for the reaction. acs.orgnih.gov These studies utilize Marcus theory to analyze the results and estimate the electron self-exchange rate constant for the Cu(II)/Cu(I) couple. acs.orgnih.gov 1,1'-dimethylferrocene has also been used as a one-electron reductant in catalytic cycles, such as the two-electron reduction of dioxygen to hydrogen peroxide catalyzed by a mononuclear copper(II) complex. nih.gov In this process, fast electron transfer from 1,1'-dimethylferrocene to the copper(II) complex initiates the catalytic cycle. nih.gov

Photoelectrochemical Behavior and Charge-Transfer-to-Solvent (CTTS) Phenomena

The interaction of 1,1'-dimethylferrocene with light and solvents can lead to interesting photoelectrochemical phenomena.

Spectroscopic Analysis of CTTS Bands

When 1,1'-dimethylferrocene is dissolved in solutions containing halocarbons, such as carbon tetrachloride (CCl₄), a new absorption band appears in the UV/VIS spectrum. nasa.govresearchgate.net This band is not present in the spectrum of the ferrocene derivative or the solvent alone and is attributed to a charge-transfer-to-solvent (CTTS) transition. nasa.govresearchgate.net This phenomenon involves the transfer of an electron from the ferrocene derivative to the solvent upon absorption of light. nasa.gov The energy of this CTTS band has been shown to correlate linearly with the redox potential of the ferrocene derivative. nasa.gov This indicates that both photochemical and electrochemical oxidation involve the removal of an electron from the same molecular orbital. nasa.gov The intensity of the CTTS band increases with increasing concentration of the halocarbon solvent. researchgate.net This intermolecular CTTS is considered energetically more favorable than the intramolecular metal-to-ligand charge transfer (MLCT) within the ferrocene molecule itself. researchgate.net

Correlation between CTTS Energy and Redox Potential

A direct relationship exists between the electronic structure of 1,1'-dimethylferrocene, as probed by its charge-transfer-to-solvent (CTTS) spectral bands, and its electrochemical properties. Research on a series of ferrocene derivatives, including 1,1'-dimethylferrocene, has demonstrated a linear correlation between the energy of the CTTS transition and the redox potential (E₁/₂) of the molecule. nasa.govnasa.gov This correlation is significant as it indicates that both photochemical and electrochemical oxidation processes involve the removal of an electron from the same molecular orbital. nasa.govnasa.gov

When studied in ethanol (B145695) solutions with increasing amounts of carbon tetrachloride (CCl₄), ferrocene derivatives exhibit CTTS bands in their UV/VIS spectra. nasa.govnasa.gov For this series of compounds, a linear plot of CTTS energy versus redox potential yields a slope of 8540 cm⁻¹/V. nasa.govnasa.gov This finding is consistent with the theoretical relationship between photo- and electrochemical oxidation. The addition of methyl groups, as in 1,1'-dimethylferrocene, increases the electron density on the cyclopentadienyl rings, which in turn lowers the energy required for the CTTS transition. nasa.gov This is consistent with the observed decrease in the redox potential. acs.org The extinction coefficient for the CTTS absorption band was found to be constant at approximately 1700 M⁻¹cm⁻¹. nasa.govnasa.gov

Electrochemical Characterization of Inclusion Complexes and Host-Guest Interactions

The electrochemical behavior of 1,1'-dimethylferrocene is significantly influenced by its encapsulation within host molecules like cyclodextrins and cucurbiturils. These host-guest interactions lead to the formation of inclusion complexes, which can be characterized electrochemically to determine their stoichiometry, stability, and the effect of the microenvironment on the guest's redox properties. nih.govnih.gov

Complexation Ratios and Formation Constants with Cyclodextrins and Cucurbiturils

The formation of inclusion complexes between 1,1'-dimethylferrocene (DMFe) and various host molecules has been quantified through techniques such as cyclic voltammetry. These studies reveal specific complexation ratios and formation constants, which are indicative of the stability of the host-guest assemblies. nih.govnih.gov

With cyclodextrins, the complexation ratio is dependent on the size of the cyclodextrin (B1172386) cavity. nih.gov For instance, 1,1'-dimethylferrocene forms a 1:2 complex with the smaller α-cyclodextrin, while it forms 1:1 complexes with the larger 2-hydroxypropyl-β-cyclodextrin and γ-cyclodextrin. nih.gov The formation constants (K) for these complexes have been determined, showing a high affinity, particularly with α-cyclodextrin. nih.gov

Studies with cucurbit researchgate.neturil (CB researchgate.net) show that neutral ferrocene derivatives, such as 1,1'-dimethylferrocene, form highly stable 1:1 inclusion complexes. nih.govnih.gov The binding constants for neutral guests with CB researchgate.net are exceptionally high, typically in the range of 10⁹ to 10¹⁰ M⁻¹. nih.gov This strong binding is attributed to the electrostatic surface potential of cucurbiturils, where the regions around the carbonyl oxygens are significantly negative, creating a strong affinity for guest molecules within their cavity. nih.gov

Host MoleculeGuest MoleculeComplexation Ratio (Host:Guest)Formation Constant (K)Source
α-Cyclodextrin1,1'-Dimethylferrocene2:14.4 x 10⁴ M⁻² nih.gov
2-Hydroxypropyl-β-cyclodextrin1,1'-Dimethylferrocene1:11.2 x 10³ M⁻¹ nih.gov
γ-Cyclodextrin1,1'-Dimethylferrocene1:12.9 x 10² M⁻¹ nih.gov
Cucurbit researchgate.neturilNeutral Ferrocene Derivatives1:110⁹ - 10¹⁰ M⁻¹ nih.gov

Effect of Host Environment on Redox Potentials and Diffusivity

The encapsulation of 1,1'-dimethylferrocene within a host molecule creates a unique microenvironment that alters its electrochemical properties, including its redox potential and diffusion coefficient (diffusivity). acs.orgnih.gov The electron-donating nature of the two methyl groups in 1,1'-dimethylferrocene lowers its redox potential compared to unsubstituted ferrocene. acs.org This effect is further modulated by the host environment.

Upon forming an inclusion complex with cyclodextrins, the electrochemical behavior of 1,1'-dimethylferrocene is modified. For example, the complex with 2-hydroxypropyl-β-cyclodextrin exhibits maximum complexation efficiency, diffusivity, and solubility. nih.gov The diffusion coefficients of ferrocene derivatives are influenced by the size and bulkiness of the molecule. acs.org

When encapsulated by cucurbit researchgate.neturil, the redox behavior of neutral ferrocene guests is significantly affected. Encapsulation leads to a substantial decrease in the standard rate constant for heterogeneous electron transfer. nih.gov The voltammetric behavior of these neutral inclusion complexes becomes quasi-reversible. This suggests that a degree of structural rearrangement occurs within the complex following the oxidation of the ferrocene guest. nih.gov

SystemKey FindingSource
1,1'-DimethylferroceneThe two methyl groups lower the redox potential to +0.302 V (vs SCE). acs.org
DMFe:2-hydroxypropyl-β-cyclodextrin complexDemonstrates the highest complexation efficiency, diffusivity, and solubility among the tested cyclodextrins. nih.gov
Neutral Ferrocene Derivatives in Cucurbit researchgate.neturilEncapsulation causes a significant decrease in the heterogeneous electron transfer rate and results in quasi-reversible voltammetric behavior. nih.gov

Mechanistic Investigations into the Reactivity of 1,1 Dimethylferrocene

Fundamental Organic Transformation Mechanisms Involving 1,1'-Dimethylferrocene

The reactivity of 1,1'-dimethylferrocene in fundamental organic transformations is influenced by the electron-releasing nature of the two methyl groups, which enhances the electron density of the cyclopentadienyl (B1206354) (Cp) rings compared to unsubstituted ferrocene (B1249389). This heightened reactivity directs the course of electrophilic substitution reactions and metalation.

In Friedel-Crafts acylation reactions, the presence of the electron-donating methyl groups activates the Cp rings. Studies on the acetylation of 1,1'-dimethylferrocene have shown that substitution preferentially occurs at the 3-position of the cyclopentadienyl ring, demonstrating a specific regioselectivity. cdnsciencepub.com

Metalation reactions, typically with organolithium reagents like n-butyllithium, also highlight the unique reactivity of this substituted ferrocene. It has been observed that 1,1'-dimethylferrocene undergoes metalation on the cyclopentadienyl ring rather than at the methyl group, a contrast to the metalation of toluene (B28343) which occurs at the methyl group. cdnsciencepub.com

More recent studies have explored the remote catalytic functionalisation of ferrocene derivatives. In iridium-catalyzed borylation reactions, 1,1'-dimethylferrocene was observed to react, though it produced the desired borylated product in a low yield of 12%. rsc.org This reduced reactivity, compared to other substituted ferrocenes, is attributed to the strong electron-donating character of the methyl substituents. rsc.org The reaction involves the catalytic activation of a remote C-H bond, a challenging transformation that is sensitive to the electronic properties of the substrate. rsc.org

Catalytic Reaction Mechanisms Mediated by 1,1'-Dimethylferrocene and its Derivatives

1,1'-Dimethylferrocene and its derivatives are extensively utilized as mediators and catalysts in a variety of reaction mechanisms, particularly in electron transfer processes. chemimpex.commdpi.com Their stable and reversible redox couple (Fe(II)/Fe(III)) makes them ideal for shuttling electrons in catalytic cycles. mdpi.com

A significant area of research involves the use of ferrocene derivatives, including 1,1'-dimethylferrocene, as stoichiometric reductants in the catalytic reduction of dioxygen (O₂). acs.orgnih.gov These systems typically employ a transition metal complex as the primary catalyst, which activates O₂, while the ferrocene derivative regenerates the catalyst in its active state. acs.orgacs.orgfigshare.com The process can lead to the selective two-electron reduction of O₂ to hydrogen peroxide (H₂O₂) or the four-electron reduction to water (H₂O). acs.orgfigshare.com

In catalytic O₂ reduction, 1,1'-dimethylferrocene functions as a mild, single-electron reductant. nih.govoup.comnih.gov Its primary role is to reduce the oxidized form of the transition metal catalyst, thereby completing the catalytic cycle and allowing the catalyst to engage in further O₂ activation. The 1,1'-dimethylferrocene itself is oxidized to the stable 1,1'-dimethylferrocenium cation. oup.com

Several transition metal complexes have been studied for this purpose:

Manganese Complexes: With manganese corrole (B1231805) catalysts, ferrocene derivatives like octamethylferrocene (a close analogue to 1,1'-dimethylferrocene) are used to reduce the catalyst. The cycle can proceed via a Mn(III)/Mn(IV) redox couple, where the ferrocene derivative regenerates the active Mn(III) state by reducing the Mn(IV) species formed after the reduction of O₂. acs.orgnih.gov

Cobalt Complexes: Cobalt chlorin (B1196114) and porphyrin complexes also efficiently catalyze the two-electron reduction of O₂ to H₂O₂ using 1,1'-dimethylferrocene as the reductant in the presence of acid. nih.govnih.gov The enhanced catalytic reactivity is linked to the properties of the cobalt complex, but the fundamental role of the ferrocene as the electron source remains central. nih.gov

The table below summarizes various catalytic systems for dioxygen reduction where ferrocene derivatives serve as the electron reductant.

CatalystReductantAcidSolventProduct(s)Key Finding
[CuII(tepa)]²⁺1,1'-Dimethylferrocene (Me₂Fc)Perchloric Acid (HClO₄)AcetoneH₂O₂Me₂Fc acts as a weak one-electron reductant, enabling the use of a high-potential copper complex for selective 2e⁻ reduction of O₂. acs.orgnih.gov
[CuII₂(XYLO)(OH)]²⁺1,1'-Dimethylferrocene (Me₂Fc)Perchloric Acid (HClO₄)AcetoneH₂OMe₂Fc drives the catalytic four-electron reduction of O₂ to water, significantly lowering the effective overpotential. figshare.comnih.gov
(tpfc)Mn(V)(NAr) (precursor)Octamethylferrocene (Me₈Fc)Trifluoroacetic Acid (TFA)Acetonitrile (B52724)H₂O₂The catalytic cycle proceeds via a Mn(III)/Mn(IV) couple, with the ferrocene derivative regenerating the Mn(III) state. acs.orgnih.gov
Cobalt(II) Chlorin (CoII(Ch1))1,1'-Dimethylferrocene (Me₂Fc)Perchloric Acid (HClO₄)BenzonitrileH₂O₂CoII(Ch1) efficiently and selectively catalyzes the 2e⁻ reduction of O₂ using Me₂Fc as the one-electron reductant. nih.gov

Proton-coupled electron transfer (PCET) mechanisms are critical in many catalytic O₂ reduction pathways, as they offer lower-energy routes compared to stepwise electron and proton transfers. nih.gov In these mechanisms, the transfer of an electron from the reductant (like 1,1'-dimethylferrocene) is concerted with the transfer of a proton, typically from an acid present in the medium.

In the context of dioxygen reduction catalyzed by metal complexes, PCET is often involved after the initial binding of O₂ to the reduced metal center. For example, in the four-electron reduction of O₂ by a dinuclear copper complex, the cycle involves the formation of a hydroperoxo intermediate, which is then reduced to water through a proton-coupled electron-transfer (PCET) process. figshare.comnih.gov Similarly, in a system using a manganese corrole catalyst, the step following the initial electron transfer to O₂ is a further proton-coupled electron transfer from the ferrocene derivative to produce H₂O₂. nih.govacs.org

The efficiency of PCET can be tuned by modifying the catalyst structure or the reaction conditions. Ferrocene-based mediators have been designed with covalently attached proton-relay sites (like pyridine) to facilitate this process, creating a multi-site PCET system that can offer kinetic advantages over systems where the electron and proton transfer sites are not linked. iitgn.ac.in

Studies on different catalytic systems using ferrocene derivatives have revealed varied rate-determining steps:

Manganese-Catalyzed Systems: In contrast, for the O₂ reduction catalyzed by a manganese corrole complex with octamethylferrocene, the reaction kinetics follow a zeroth-order dependence on the concentrations of both the ferrocene and the acid. acs.orgnih.gov The rate increases linearly with the concentrations of the catalyst precursor and O₂. nih.govacs.org This is consistent with the rate-determining step being the initial electron transfer from the active Mn(III) catalyst to O₂. acs.orgnih.govacs.org

Metal-Free Catalyzed Systems: In a metal-free system where a triphyrin macrocycle catalyzes the two-electron reduction of O₂ by octamethylferrocene, the rate-determining step was identified as the hydrogen atom transfer from the protonated catalyst to O₂ within a catalyst-O₂ complex. rsc.org

The table below summarizes kinetic findings for several catalytic O₂ reduction systems.

Catalyst/MediatorReductantRate-Determining Step (RDS)Kinetic Dependencies
[CuII(tepa)]²⁺1,1'-DimethylferroceneO₂-binding to the Cu(I) complexRate is independent of ferrocene concentration; first-order in catalyst and O₂. acs.orgnih.gov
(tpfc)Mn(V)(NAr) (precursor)OctamethylferroceneElectron transfer from Mn(III) to O₂Zeroth-order in ferrocene and acid; first-order in catalyst and O₂. acs.orgnih.govacs.org
Metal-free TriphyrinOctamethylferroceneHydrogen atom transfer from H₃Trip to O₂Rate increases linearly with concentrations of ferrocene and acid. rsc.org

Beyond dioxygen reduction, 1,1'-dimethylferrocene is a versatile compound in catalysis, facilitating various organic transformations such as oxidation and hydrogenation. chemimpex.com Its ability to act as a redox-active mediator is key to these applications. chemimpex.commdpi.com

One specific example is the acid-catalyzed one-electron reduction of nitrite (B80452) to nitric oxide (NO). oup.com In the presence of perchloric acid in acetonitrile, 1,1'-dimethylferrocene acts as an efficient one-electron reductant, converting nitrite to NO while being oxidized to the 1,1'-dimethylferrocenium cation. The reaction follows second-order kinetics, with a first-order dependence on the concentration of both the ferrocene and the nitrite. oup.com

The reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple also makes it suitable for use in cross-coupling reactions and as a component in redox-switchable catalysts, where the catalytic activity can be turned on or off by changing the oxidation state of the iron center. mdpi.com While specific mechanistic details for hydrogenation are less commonly reported, its general application as a catalyst in such processes is noted. chemimpex.comsigmaaldrich.com

Polymerization Catalysis

The application of 1,1'-dimethylferrocene in polymerization catalysis is rooted in the versatile redox chemistry of its central iron atom and the electronic effects of the methyl substituents on the cyclopentadienyl rings. chemimpex.com While specific, detailed mechanistic studies focusing solely on 1,1'-dimethylferrocene as a primary polymerization catalyst are not extensively documented in dedicated literature, its role can be understood through the well-established principles of metallocene-catalyzed polymerization, such as Ziegler-Natta type reactions, and its documented involvement in various catalytic systems. chemimpex.comlibretexts.org

Metallocene-based catalysts, including derivatives of ferrocene, typically initiate polymerization through the coordination and subsequent insertion of a monomer, such as an olefin, at the coordinatively unsaturated metal center. libretexts.org For 1,1'-dimethylferrocene, the catalytic cycle would involve the iron center. The methyl groups on the cyclopentadienyl rings are electron-donating, which increases the electron density at the iron center. This electronic modification can influence the catalyst's activity and the properties of the resulting polymer.

The catalytic activity is often linked to the oxidation of the ferrocene moiety to the corresponding ferrocenium cation. This redox switching is a key feature of ferrocene-based redox-active catalysts. mdpi.com In some systems, 1,1'-dimethylferrocene acts as a reductant to activate another catalytic species. For instance, in certain oxygen reduction reactions that are mechanistically related to polymerization initiation steps, 1,1'-dimethylferrocene is used to reduce a primary catalyst, thereby enabling the catalytic cycle to proceed. nih.govnih.gov

Research on ferrocenyl-substituted enediynes has shown that the one-electron oxidation of the ferrocene unit can dramatically lower the temperature at which polymerization occurs. mdpi.com Computational studies (DFT) on these systems suggest that rather than lowering the barrier for an intramolecular cyclization, the oxidation initiates a bimolecular polymerization process. This highlights the crucial role of the ferrocene-to-ferrocenium oxidation in triggering the polymerization cascade. mdpi.com The stability and electrochemical properties of 1,1'-dimethylferrocene make it a valuable component in developing conductive polymers and other advanced materials through such catalytic processes. chemimpex.com

Energetic Studies of Reaction Pathways and Identification of Key Intermediates

The reactivity of 1,1'-dimethylferrocene is fundamentally governed by the energetics of its electron-transfer processes and the stability of the intermediates formed. The primary intermediate in many of its catalytic reactions is the 1,1'-dimethylferrocenium cation, formed through a one-electron oxidation of the neutral molecule. mdpi.comnih.gov

Energetic studies have been conducted to quantify the thermodynamic properties of 1,1'-dimethylferrocene. The standard molar enthalpy of sublimation, a key parameter for understanding its solid-state and gas-phase energetics, has been determined experimentally. This data is crucial for developing and refining force fields used in molecular dynamics simulations to predict the behavior of ferrocene-based materials. acs.org

Standard Molar Enthalpy of Sublimation for Ferrocene Derivatives at 298.15 K
CompoundΔHsub (kJ·mol-1)Method
Ferrocene73.9 ± 0.7Calvet-drop microcalorimetry
1,1'-Dimethylferrocene80.8 ± 1.2Calvet-drop microcalorimetry
Decamethylferrocene100.2 ± 1.6Calvet-drop microcalorimetry

Data sourced from Calvet-drop microcalorimetry experiments. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathways. For ferrocene derivatives, DFT calculations have been used to understand how substituents influence the electronic structure and redox potentials. acs.orgresearchgate.net The introduction of electron-donating methyl groups in 1,1'-dimethylferrocene lowers its oxidation potential compared to unsubstituted ferrocene, making it a stronger reducing agent. This is consistent with a linear relationship observed between the redox potential and the Hammett constant of the substituents. acs.org

In catalytic cycles where 1,1'-dimethylferrocene acts as a reductant, such as in the four-electron reduction of O₂ catalyzed by a dinuclear copper complex, the mechanism has been elucidated through kinetic studies and the low-temperature detection of intermediates. nih.gov In this system, 1,1'-dimethylferrocene facilitates the reduction of the Cu(II) complex. The key steps involve the formation of a hydroperoxo complex as an intermediate, followed by a proton-coupled electron-transfer (PCET) reduction to complete the catalytic conversion. nih.gov The ferrocenium cation, the oxidized form of 1,1'-dimethylferrocene, is a persistent species throughout these reactions, confirming its role as a crucial intermediate.

Furthermore, studies on the reaction of Cu(II) with 1,1'-dimethylferrocene have been analyzed using Marcus theory to estimate electron self-exchange rates, providing fundamental data on the kinetics of its electron transfer reactions. acs.org These energetic and mechanistic investigations underscore the importance of the stable, yet reactive, 1,1'-dimethylferrocenium cation as the key intermediate governing the compound's utility in catalysis.

Advanced Spectroscopic and Analytical Characterization of 1,1 Dimethylferrocene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,1'-dimethylferrocene in solution. Multinuclear NMR experiments, including ¹H and ¹³C NMR, have been crucial in characterizing this compound and its derivatives. seattleu.eduseattleu.eduroyalholloway.ac.uk

The ¹H and ¹³C NMR spectra of 1,1'-dimethylferrocene provide definitive information about its symmetric structure. In ¹H NMR, the methyl protons typically appear as a sharp singlet, while the protons on the cyclopentadienyl (B1206354) (Cp) rings give rise to two multiplets, corresponding to the protons at the 2,5 and 3,4 positions. Similarly, the ¹³C NMR spectrum shows distinct signals for the methyl carbons, the substituted and unsubstituted carbons of the Cp rings. chemicalbook.comrsc.orgacs.org The chemical shifts are sensitive to the solvent and the presence of other functional groups. rsc.org

Nucleus Chemical Shift (δ) in CDCl₃ Description
¹H~1.89 ppmSinglet, Methyl protons (-CH₃)
¹H~3.95 ppmMultiplet, Cyclopentadienyl protons (C₅H₄)
¹³C~14.0 ppmMethyl carbon (-CH₃)
¹³C~67.9 ppmUnsubstituted carbons on Cp ring (C2, C5)
¹³C~69.5 ppmUnsubstituted carbons on Cp ring (C3, C4)
¹³C~83.2 ppmSubstituted carbon on Cp ring (C1)
Note: Chemical shifts are approximate and can vary based on experimental conditions.

Detailed 2D NMR techniques, such as COSY and HSQC, can be used for unambiguous assignment of all proton and carbon signals, especially in more complex substituted derivatives. rsc.org Furthermore, solid-state ¹³C{¹H} MAS NMR has been used to study the compound in its solid form, providing insights into its structure and dynamics in the solid state. nih.gov

While 1,1'-dimethylferrocene itself is a single isomer, NMR is instrumental in analyzing isomeric mixtures that arise from further substitution reactions. For instance, the formylation of 1,1'-dimethylferrocene can lead to a mixture of constitutional isomers, which can be identified and quantified using ¹H NMR. seattleu.eduseattleu.edu

NMR spectroscopy is also employed to study conformational changes, such as the rotation of the cyclopentadienyl rings. In solution, this rotation is typically fast on the NMR timescale at room temperature, resulting in averaged signals. However, variable temperature NMR studies can provide information on the energy barriers to ring rotation. Evidence for restricted ring rotation has been observed in protonated ferrocene (B1249389) derivatives, leading to more complex NMR spectra. d-nb.info

The interaction of 1,1'-dimethylferrocene with acids can lead to protonation at the iron center. This metal-protonation significantly alters the electronic structure and can be readily observed by ¹H NMR. A large separation of the signals for the cyclopentadienyl protons in the resulting 1,1'-dimethylferrocenium ion is considered evidence for metal-protonation. d-nb.info This change is attributed to the tilting of the cyclopentadienyl rings, which restricts their rotation and alters the chemical environment of the ring protons. d-nb.info

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Analysis

FT-IR and Laser Raman spectra of 1,1'-dimethylferrocene have been measured and analyzed. ccspublishing.org.cn Normal coordinate calculations, using force constants transferred from related metallocenes, have been successfully applied to assign the observed vibrational frequencies. ccspublishing.org.cn The solid-state FTIR spectrum has also been used to confirm the formation of inclusion complexes with host molecules like cucurbiturils. nih.gov

Vibrational Mode Approximate Frequency (cm⁻¹) Description
C-H stretch (Cp ring)~3100Stretching vibration of C-H bonds on the rings
C-H stretch (methyl)~2900-3000Stretching vibrations of C-H bonds in the methyl groups
C=C stretch (Cp ring)~1400-1450In-plane stretching of the carbon-carbon bonds in the rings
Ring breathing~1100Symmetric stretching of the entire Cp ring
C-H bend (out-of-plane)~800Bending vibration of C-H bonds out of the plane of the rings
Metal-ring stretch~480-500Vibration of the iron atom against the cyclopentadienyl rings
Note: Frequencies are approximate and can show slight variations.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within the 1,1'-dimethylferrocene molecule. The spectrum is characterized by absorptions in the ultraviolet and visible regions.

The UV-Vis spectrum of 1,1'-dimethylferrocene, like other ferrocene derivatives, displays a characteristic band in the visible region around 440 nm. This absorption is assigned to a spin-forbidden d-d transition localized on the iron atom. acs.org The addition of methyl groups causes a slight blue shift (hypsochromic shift) of this d-d transition compared to unsubstituted ferrocene. seattleu.edu

In the ultraviolet region, more intense bands are observed. These are generally assigned to charge-transfer transitions. nasa.gov Specifically, charge-transfer-to-solvent (CTTS) bands can be observed when 1,1'-dimethylferrocene is dissolved in halogenated solvents like carbon tetrachloride. nasa.gov These transitions involve the transfer of an electron from a molecular orbital that is predominantly metal in character to one that is predominantly ligand in character (metal-to-ligand charge transfer, MLCT) or from a ligand-centered orbital to a metal-centered one (ligand-to-metal charge transfer, LMCT). libretexts.org These charge transfer bands are typically much more intense than the d-d transitions. wikipedia.org

Transition Type Approximate Wavelength (λₘₐₓ) Molar Absorptivity (ε) Assignment
d-d transition~435-440 nmLow (~100 M⁻¹cm⁻¹)Forbidden transition on the Fe center
Charge TransferUV region (<350 nm)High (>1000 M⁻¹cm⁻¹)Allowed ligand-to-metal or metal-to-ligand transitions
Note: Values are approximate and can be influenced by the solvent and other experimental conditions.

Spectrophotometric Studies of Substituent Effects on Electronic Transitions

The introduction of methyl groups onto the cyclopentadienyl (Cp) rings of the ferrocene molecule induces noticeable shifts in its electronic transitions, as observed through UV-Vis spectroscopy. In 1,1'-dimethylferrocene, the two primary absorption bands characteristic of the ferrocene scaffold are still present but are slightly altered.

The lower energy, spin-forbidden d-d transitions, which give ferrocene its signature orange color, experience a slight blue shift in 1,1'-dimethylferrocene. acs.org This transition, typically observed around 442 nm in ferrocene, shifts to slightly shorter wavelengths with the addition of electron-donating methyl groups. acs.org This is attributed to the increased electron density on the iron center, which subtly modifies the energies of the d-orbitals involved in the transition. acs.org

A higher energy band, located in the near-UV region around 322 nm for ferrocene, is assigned to a ligand-to-metal charge transfer (LMCT) or a symmetry-forbidden π-π* transition within the Cp rings. acs.org The methyl substituents, through their inductive effects, also influence this band. acs.org

Furthermore, in the presence of halocarbon solvents like carbon tetrachloride, a charge-transfer-to-solvent (CTTS) band can be observed in the UV-Vis spectrum. nasa.gov Studies have shown a linear correlation between the energy of this CTTS band and the redox potential of a series of ferrocene derivatives, including 1,1'-dimethylferrocene. nasa.gov This correlation indicates that both the photochemical and electrochemical oxidation processes involve the removal of an electron from the same molecular orbital. nasa.gov

The following table summarizes the key electronic transitions for 1,1'-dimethylferrocene compared to ferrocene:

Compoundd-d Transition (λmax)Near-UV Transition (λmax)
Ferrocene~442 nm acs.org~322 nm acs.org
1,1'-DimethylferroceneSlightly blue-shifted from 442 nm acs.orgInfluenced by methyl groups acs.org

Mössbauer Spectroscopy for Iron Oxidation State and Dynamic Behavior

Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nucleus in 1,1'-dimethylferrocene. It provides precise information about the oxidation state, spin state, and dynamic properties of the iron atom. numberanalytics.comdicp.ac.cnnih.gov

Hyperfine Parameters and Their Environmental Sensitivity

The Mössbauer spectrum of 1,1'-dimethylferrocene at various temperatures typically displays a well-resolved quadrupole doublet, which is characteristic of the low-spin Fe(II) state in the ferrocene core. nih.gov The key hyperfine parameters extracted from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). numberanalytics.com

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation state. numberanalytics.comdiva-portal.org For 1,1'-dimethylferrocene, the isomer shift values are consistent with an iron(II) center. Studies on related ferrocene derivatives show that increasing the number of electron-donating methyl groups on the Cp rings can lead to slight increases in the isomer shift, reflecting the enhanced electron density at the iron atom. nih.gov

Quadrupole Splitting (ΔEQ): This parameter arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. wpmucdn.com In ferrocenes, the EFG is primarily determined by the asymmetric electron distribution in the d-orbitals. The quadrupole splitting in 1,1'-dimethylferrocene is significant, and its value is sensitive to the molecular conformation and the surrounding environment. nih.gov

Research on inclusion complexes of 1,1'-dimethylferrocene within host molecules like cucurbit nasa.govuril has shown that the hyperfine parameters (isomer shift and quadrupole splitting) are very similar to those of the neat compound. nih.gov This suggests that in such complexes, the organometallic guest molecule does not interact significantly with the host environment. nih.gov

The table below presents typical Mössbauer hyperfine parameters for 1,1'-dimethylferrocene in a cucurbit nasa.govuril host, which are comparable to the neat compound. nih.gov

CompoundTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
CB7·1,1'(CH3)2Fc90Similar to neat 1,1'-dimethylferrocene nih.govSimilar to neat 1,1'-dimethylferrocene nih.gov

Temperature-Dependent Recoil-Free Fraction Studies of Metal Atom Dynamics

The temperature dependence of the recoil-free fraction, which is related to the area under the Mössbauer resonance peaks, provides insights into the vibrational dynamics of the iron atom within the molecular lattice. nih.govmdpi.com Studies on 1,1'-dimethylferrocene have utilized this aspect of Mössbauer spectroscopy to understand the strength of intermolecular interactions.

Microwave Spectroscopy for Rotational Constants and Isomer Distinction

Microwave spectroscopy in the gas phase is a high-resolution technique used to determine the precise rotational constants of molecules, which are directly related to their moments of inertia and, therefore, their three-dimensional structure. libretexts.org This method has been successfully applied to 1,1'-dimethylferrocene to distinguish between its different rotational isomers (conformers).

Research has identified and characterized two distinct structural isomers of 1,1'-dimethylferrocene: an eclipsed synperiplanar isomer (with a dihedral angle, φ, of 0°) and an eclipsed synclinal isomer (φ = 72°). nih.gov The b-dipole, asymmetric-top spectra for both isomers were measured in the frequency range of 5-12 GHz. nih.gov

The eclipsed synperiplanar (E0) conformer provided a very good fit to the observed transitions with small distortion constants, indicating that this conformer is nearly rigid. nih.gov

The eclipsed synclinal (E72) conformer , however, showed larger deviations in its least-squares fit, suggesting potential fluxional behavior. nih.gov This is further supported by the observation of small splittings in some of the transitions for this isomer, which is indicative of internal motion. nih.gov

The experimentally determined rotational constants are in excellent agreement with those predicted by Density Functional Theory (DFT) calculations. nih.gov

The following table presents the experimentally determined rotational constants for the two isomers of 1,1'-dimethylferrocene. nih.gov

IsomerA (MHz)B (MHz)C (MHz)
Eclipsed synperiplanar (E0)1176.9003(2) nih.gov898.3343(2) nih.gov668.7469(2) nih.gov
Eclipsed synclinal (E72)1208.7117(14) nih.gov806.4101(12) nih.gov718.7179(8) nih.gov

Electroanalytical Techniques (e.g., Cyclic Voltammetry) for Redox Characterization and Kinetic Parameters

Electroanalytical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox behavior of 1,1'-dimethylferrocene. chemimpex.com CV provides information on the formal reduction potential (E°'), the stability of the oxidized and reduced species, and the kinetics of electron transfer. basinc.com

The cyclic voltammogram of 1,1'-dimethylferrocene in a suitable solvent and supporting electrolyte typically shows a reversible one-electron oxidation wave, corresponding to the Fe(II)/Fe(III) redox couple. acs.org The reversibility of the process is indicated by a peak potential separation (ΔEp) close to the theoretical value of 59.2/n mV (where n=1) and a peak current ratio (ipa/ipc) of approximately 1. basinc.com

The electron-donating methyl groups on the cyclopentadienyl rings make the iron center more electron-rich compared to ferrocene. This increased electron density makes it easier to remove an electron, resulting in a lower oxidation potential for 1,1'-dimethylferrocene compared to ferrocene. acs.org Studies have shown that increasing the number of methyl groups on the Cp rings systematically decreases the redox potential. acs.org For 1,1'-dimethylferrocene (Me₂Fc), the redox potential is shifted to a less positive value compared to ferrocene (Fc). acs.org

Kinetic parameters, such as the heterogeneous electron transfer rate constant (k°), can be determined from CV data at varying scan rates or by using rotating disk electrode (RDE) voltammetry. ipb.ptacs.org These studies provide insights into the rate at which electrons are transferred between the electrode surface and the 1,1'-dimethylferrocene molecule. ipb.pt The diffusion coefficient (D) of the molecule in solution can also be determined from the relationship between the peak current and the scan rate (Randles-Sevcik equation). acs.orgbasinc.com

The table below summarizes key electrochemical data for 1,1'-dimethylferrocene in comparison to ferrocene.

CompoundRedox CoupleE₁/₂ (V vs SCE) in Acetonitrile (B52724)Key Characteristics
FerroceneFc⁺/Fc+0.403 acs.orgReversible one-electron oxidation
1,1'-DimethylferroceneMe₂Fc⁺/Me₂Fc+0.302 acs.orgReversible one-electron oxidation, lower potential than ferrocene

Theoretical and Computational Studies of 1,1 Dimethylferrocene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular properties, including geometries, spectroscopic parameters, and reaction energetics, by calculating the electron density of a system. mdpi.comcmu.edu For 1,1'-dimethylferrocene, DFT has been instrumental in understanding its conformational landscape and electronic characteristics.

DFT calculations are crucial for determining the stable three-dimensional arrangements of atoms in a molecule, known as conformers, and for identifying the transition states that separate them. semanticscholar.orgeurjchem.com For 1,1'-dimethylferrocene, the primary degree of freedom is the torsional or dihedral angle (φ) describing the rotation of one methylcyclopentadienyl (MeCp) ring relative to the other.

Theoretical calculations using the B3PW91 functional have been performed to explore the torsional potential energy surface of 1,1'-dimethylferrocene. nih.gov These calculations identified five critical points on the surface, corresponding to different dihedral angles. Of these, three were determined to be energy minima, representing stable conformers, while two were energy maxima, corresponding to transition states for interconversion. nih.gov

Two distinct structural isomers have been experimentally identified and characterized, with results that show very good agreement with the DFT calculations. nih.gov These are:

Eclipsed Synperiplanar Isomer (E0): This conformer has a dihedral angle of φ = 0°. It represents a stable energy minimum. nih.gov

Eclipsed Synclinal Isomer (E72): This conformer is characterized by a dihedral angle of φ = 72° and also corresponds to an energy minimum. nih.gov

The successful optimization of these geometries highlights the predictive power of DFT in identifying the preferred spatial arrangements of the molecule. nih.gov

A significant application of DFT is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical model and the experimental assignments. scispace.comresearchgate.net For 1,1'-dimethylferrocene, rotational constants derived from microwave spectroscopy have been compared with DFT-calculated values, showing excellent agreement. nih.gov

The Gauge-Including Atomic Orbitals (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR chemical shifts. scispace.com While specific GIAO calculations for 1,1'-dimethylferrocene are not detailed in the provided sources, this methodology is broadly applied to organometallic compounds to predict ¹H and ¹³C NMR spectra with good accuracy, aiding in the structural elucidation of different conformers in solution. researchgate.netconicet.gov.ar

The table below presents the experimentally determined and DFT-calculated rotational constants for the two primary conformers of 1,1'-dimethylferrocene. nih.gov

ConformerParameterExperimental Value (MHz)
Eclipsed Synperiplanar (E0, φ = 0°)A1176.9003(2)
B898.3343(2)
C668.7469(2)
Eclipsed Synclinal (E72, φ = 72°)A1208.7117(14)
B806.4101(12)
C718.7179(8)

This interactive table summarizes the rotational constants for the identified conformers of 1,1'-dimethylferrocene.

The close match between the experimental and calculated constants validates the accuracy of the DFT-optimized molecular geometries. nih.gov

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT analysis. sciensage.infoirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. irjweb.comresearchgate.net

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalActs as an electron donor; its energy level relates to the ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalActs as an electron acceptor; its energy level relates to the electron affinity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity, stability, and the energy of the lowest electronic transition. irjweb.com

This interactive table outlines the key concepts in Frontier Molecular Orbital theory.

DFT calculations are used to map the potential energy surface associated with the rotation of the MeCp rings, allowing for the determination of the energy barriers between different conformers. researchgate.netmdpi.com The rotational barrier is calculated as the energy difference between the lowest-energy conformer (ground state) and the highest-energy transition state. biomedres.us

For 1,1'-dimethylferrocene, DFT calculations have identified the energy maxima that act as barriers to the interconversion of the stable conformers. nih.gov The small energy differences between the staggered and eclipsed configurations in the parent ferrocene (B1249389) are well-reproduced by DFT, and similar accuracy is expected for its derivatives. researchgate.net The magnitude of these barriers determines the rate of interconversion between conformers and whether they can be isolated or are in rapid equilibrium at a given temperature. nih.gov The analysis of the torsional potential energy surface for 1,1'-dimethylferrocene confirms the existence of specific, low-energy conformers separated by surmountable rotational barriers. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. arxiv.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion, conformational changes, and thermodynamic properties, offering an atomistic-level understanding of dynamic processes. arxiv.orgnih.gov

While DFT is excellent for studying static structures and energetics, MD simulations are necessary to explore the dynamic behavior of 1,1'-dimethylferrocene in condensed phases. arxiv.orgnih.gov An MD simulation would track the trajectories of all atoms in the molecule over time, providing direct insight into the mobility of the methylcyclopentadienyl ligands.

Key dynamic properties that can be investigated include:

Ring Rotation: Simulating the full rotational motion of the MeCp rings to observe the frequency and pathways of interconversion between the eclipsed and staggered conformations.

Conformational Fluxionality: Experimental studies of the E72 conformer of 1,1'-dimethylferrocene suggest potential fluxional behavior. nih.gov MD simulations can confirm and characterize this dynamic motion, revealing the time scales and nature of the structural fluctuations. nih.gov

By simulating the molecule's behavior over nanoseconds or longer, MD can bridge the gap between the static pictures provided by DFT and the macroscopic properties observed experimentally. nih.gov

Simulation of Host-Guest Interactions

The study of host-guest interactions involving 1,1'-dimethylferrocene and other ferrocene derivatives provides valuable insights into molecular recognition phenomena. While specific simulation studies exclusively focused on 1,1'-dimethylferrocene are not extensively documented in publicly accessible literature, the broader research on ferrocene-based guest molecules with hosts like cyclodextrins and cucurbiturils offers a strong basis for understanding the potential interactions.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics and thermodynamics of host-guest complexation. These simulations can provide detailed information about the binding modes, conformational changes, and the energetic contributions to the stability of the complex. For instance, MD simulations have been employed to study the inclusion of ferrocene derivatives within the hydrophobic cavity of cyclodextrins. These studies often reveal that the stability of such complexes is driven by a combination of hydrophobic interactions and van der Waals forces. The encapsulation of the nonpolar ferrocene core within the cyclodextrin (B1172386) cavity leads to the release of high-energy water molecules from the host's interior, which is an entropically favorable process.

In the case of cucurbiturils, a family of macrocyclic host molecules, the interactions with ferrocene derivatives can be even stronger, with binding constants reaching the order of 109–1013 M-1 for neutral and cationic guests, respectively nih.govacs.org. The stability of these complexes is attributed to the hydrophobic effect, ion-dipole interactions between the guest and the polar carbonyl portals of the cucurbituril, and a precise size and shape complementarity. Computational studies, including molecular docking and MD simulations, are crucial in elucidating the preferred orientation of the ferrocene guest within the host cavity and in quantifying the binding affinities.

For 1,1'-dimethylferrocene, it can be inferred that the two methyl groups would enhance the hydrophobic character of the cyclopentadienyl (B1206354) rings, potentially leading to stronger interactions with hydrophobic host cavities compared to unsubstituted ferrocene. Simulations could be employed to quantify this effect and to explore how the methyl groups influence the orientation and dynamics of the guest within the host.

The following table summarizes the typical computational methods and key findings from simulation studies of ferrocene derivatives in host-guest complexes, which would be applicable to the study of 1,1'-dimethylferrocene.

Computational MethodHost MoleculeKey Findings for Ferrocene Derivatives
Molecular Dynamics (MD)CyclodextrinsElucidation of binding modes, conformational dynamics, and the role of hydrophobic interactions and water release in complex stability.
Molecular DockingCucurbiturilsPrediction of preferred binding poses and estimation of binding affinities based on scoring functions.
Free Energy CalculationsCyclodextrins, CucurbiturilsQuantitative prediction of binding free energies, providing a direct comparison with experimental data.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for understanding the electronic structure, reactivity, and stability of 1,1'-dimethylferrocene. These methods allow for a detailed investigation of molecular orbitals, charge distribution, and the energies of different molecular conformations.

The stability of 1,1'-dimethylferrocene is intrinsically linked to its electronic configuration and the rotational orientation of its two methyl-substituted cyclopentadienyl rings. DFT calculations can be used to map the potential energy surface associated with the rotation of these rings relative to each other. This analysis can identify the most stable conformations (e.g., eclipsed or staggered) and the energy barriers between them. The choice of functional and basis set in these calculations is critical for obtaining accurate results that correlate well with experimental findings.

Furthermore, quantum chemical calculations provide insights into the reactivity of 1,1'-dimethylferrocene. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's ability to donate or accept electrons, respectively. The energy and spatial distribution of these frontier orbitals can be used to predict the sites of electrophilic and nucleophilic attack. For instance, the nonbonding, metal-centered d-orbitals of the iron atom in ferrocene derivatives play a crucial role in their redox chemistry, allowing for the reversible oxidation of Fe(II) to Fe(III) nih.gov.

The table below presents key quantum chemical descriptors and their significance in assessing the reactivity and stability of 1,1'-dimethylferrocene.

Quantum Chemical DescriptorSignificance
HOMO EnergyIndicates the propensity to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates the propensity to accept electrons; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapA larger gap generally correlates with higher kinetic stability and lower chemical reactivity.
Mulliken Atomic ChargesProvides insight into the charge distribution within the molecule, identifying regions that are electron-rich or electron-poor.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack.

Development and Refinement of Force Fields for Metallocene Systems

The accurate simulation of the behavior of metallocenes like 1,1'-dimethylferrocene in condensed phases, such as liquids and solids, or in complex environments like host-guest systems, relies on the availability of reliable force fields. A force field is a set of parameters that describe the potential energy of a system as a function of the coordinates of its atoms.

The development of a dedicated all-atom force field for metallocenes, compatible with widely used force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), has been a significant advancement in the computational study of these compounds acs.orgacs.orgnih.govresearchgate.net. The parametrization process for such a force field involves several key steps:

Determination of Equilibrium Geometries: Quantum chemical calculations are performed to obtain accurate equilibrium bond lengths, bond angles, and dihedral angles for the metallocene molecules.

Derivation of Bonded Parameters: The force constants for bond stretching, angle bending, and torsional rotations are derived by fitting to the potential energy surfaces calculated using quantum mechanics. For 1,1'-dimethylferrocene, this includes the parameters for the iron-cyclopentadienyl interactions and the internal rotations of the methyl groups.

Assignment of Non-bonded Parameters: Lennard-Jones parameters (describing van der Waals interactions) and atomic partial charges (describing electrostatic interactions) are determined. The partial charges are often derived from quantum chemical calculations to reproduce the electrostatic potential of the molecule.

Validation: The developed force field is validated by performing molecular dynamics or Monte Carlo simulations and comparing the calculated properties, such as crystal structures, densities, and heats of vaporization, with experimental data for a range of ferrocene derivatives, including 1,1'-dimethylferrocene acs.orgacs.orgnih.govresearchgate.net.

The refinement of these force fields is an ongoing process, with researchers continuously seeking to improve their accuracy and transferability to a wider range of metallocene systems and different environments.

The following table outlines the key components of a force field for metallocene systems and the methods used for their parametrization.

Force Field ComponentDescriptionParametrization Method
Bond StretchingDescribes the energy required to stretch or compress a bond from its equilibrium length.Quantum chemical calculations of the potential energy as a function of bond length.
Angle BendingDescribes the energy required to bend a bond angle from its equilibrium value.Quantum chemical calculations of the potential energy as a function of the bond angle.
Torsional TermsDescribes the energy associated with the rotation around a chemical bond.Quantum chemical calculations of the rotational energy profile.
Non-bonded InteractionsIncludes van der Waals and electrostatic interactions between atoms that are not directly bonded.Derived from quantum chemical calculations (for charges) and fitted to experimental data (for Lennard-Jones parameters).

Advanced Research Applications of 1,1 Dimethylferrocene in Materials Science and Catalysis

Catalytic Applications in Fundamental Chemical Synthesis

The catalytic utility of 1,1'-dimethylferrocene is primarily realized through its derivatives, which serve as ligands in homogeneous systems, or by the compound itself acting as a redox mediator or a precursor for solid catalysts.

While 1,1'-dimethylferrocene itself is not typically a direct catalyst, its structural scaffold is a valuable platform for synthesizing ligands for homogeneous catalysis. Researchers have successfully prepared novel symmetric amino acid derivatives by reacting 1,1'-ferrocenedimethyldichloride with various amino acids, including glycine, alanine, phenylalanine, and tyrosine. nih.govnih.govresearchgate.netscispace.com These resulting ferrocene-derived dicarboxylic acids can then act as chiral ligands, forming stable complexes with transition metals.

Studies have reported the synthesis and characterization of complexes with copper(II), cobalt(II), and nickel(II). nih.govnih.govresearchgate.net The geometry of these metal complexes is dependent on the central metal ion; for instance, Cu(II) complexes were found to exhibit a square planar geometry, while Co(II) and Ni(II) complexes adopted an octahedral geometry. nih.govresearchgate.net These ligand-metal complexes represent a class of bespoke catalysts where the electronic and steric properties can be tuned by modifying the amino acid component, opening avenues for their use in various organic transformations. The development of such chiral ferrocenyl ligands is a key area in asymmetric catalysis. nih.gov

Table 1: Metal Complexes of 1,1'-Dimethylferrocene-Derived Amino Acid Ligands

Ligand Precursor Amino Acid Metal Ion Resulting Complex Geometry
Glycine Cu(II) Square Planar
Alanine Co(II) Octahedral
Phenylalanine Ni(II) Octahedral
Tyrosine Cu(II) Square Planar

Data synthesized from studies on symmetric 1,1'-dimethylferrocene derived amino acids. nih.govresearchgate.net

1,1'-Dimethylferrocene functions effectively as an electron-transfer mediator in various electrochemical and electrocatalytic systems. Its ability to undergo stable and reversible one-electron oxidation-reduction makes it an ideal electron shuttle. researchgate.net This property is exploited in the catalytic reduction of dioxygen (O₂), a fundamental reaction in energy conversion and chemical synthesis.

In these systems, 1,1'-dimethylferrocene does not catalyze the reaction directly but acts as a bulk reductant, regenerating the active catalyst. For example, it has been used as the reductant in the homogeneous catalytic reduction of O₂ by various cobalt-porphyrin and biscobalt porphyrin-corrole dyad complexes. acs.org The process involves 1,1'-dimethylferrocene transferring an electron to the oxidized cobalt complex, thereby regenerating its catalytically active state, which can then bind and reduce another molecule of oxygen. This redox mediation is crucial for completing the catalytic cycle.

Organometallic compounds are valuable precursors for creating heterogeneous catalysts, where the active metal sites are supported on a solid material. mdpi.com 1,1'-Dimethylferrocene is a suitable precursor for the synthesis of iron-based heterogeneous catalysts due to its volatility and reactivity. mdpi.comnih.gov

One common method is the pyrolysis of the organometallic precursor. mdpi.com Subjecting 1,1'-dimethylferrocene to controlled thermal decomposition can lead to the formation of iron nanoparticles or iron oxides, which can be deposited onto high-surface-area supports like silica, alumina, or carbon-based materials. mdpi.comrsc.org Another approach is the incipient wetness impregnation, where a solution of 1,1'-dimethylferrocene is absorbed into a porous support, followed by thermal treatment to fix the iron species onto the surface. The resulting solid material is a heterogeneous catalyst where the iron sites facilitate reactions such as oxidations or hydrogenations. mdpi.com The use of such precursors allows for the creation of catalysts with well-distributed active sites, which is crucial for their performance and stability. researchgate.net

Materials Science Applications

In materials science, the stable redox behavior of 1,1'-dimethylferrocene is harnessed to create functional materials for electronics and energy storage.

1,1'-Dimethylferrocene has emerged as a key component in the development of advanced energy storage systems, particularly nonaqueous redox flow batteries (NARFBs). nih.gov A significant innovation is its use in "biredox eutectic electrolytes." researchgate.netnih.gov In one such system, 1,1'-dimethylferrocene (the catholyte) is mixed with an anolyte, such as N-butylphthalimide, without any additional solvents or supporting salts. researchgate.netnih.gov The molecular interactions between the two redox-active species form a eutectic mixture that is liquid at room temperature. researchgate.net

This approach allows for an exceptionally high concentration of the active materials. For example, a system composed of N-butylphthalimide and 1,1'-dimethylferrocene achieved a redox-active species concentration of 3.5 M. researchgate.netnih.gov Such high concentrations are critical for increasing the volumetric capacity and energy density of the battery. acs.org The resulting biredox eutectic electrolyte exhibited a high working voltage of 1.8 V, demonstrating the potential of this strategy for creating low-cost, high-energy storage systems. researchgate.netnih.gov The performance of these batteries relies on the stable and reversible redox chemistry of the 1,1'-dimethylferrocene/ferrocenium (B1229745) couple.

Table 2: Performance of a Biredox Eutectic Electrolyte System

Component A (Anolyte) Component B (Catholyte) Molar Ratio (A:B) Resulting Concentration Working Voltage
N-butylphthalimide 1,1'-Dimethylferrocene 1:1 3.5 M 1.8 V

Data from research on biredox eutectic electrolytes for nonaqueous redox flow batteries. researchgate.netnih.gov

The incorporation of redox-active molecules into polymer matrices is a widely used strategy to create functional materials with tunable electronic properties. mdpi.com 1,1'-Dimethylferrocene is an attractive candidate for this purpose due to its electrochemical stability and solubility in organic solvents, which facilitates its integration into polymer and nanocomposite formulations. Current time information in Bangalore, IN.nih.gov

Similarly, 1,1'-dimethylferrocene can be incorporated into nanocomposites containing materials like graphene or metal oxides. researchgate.netnih.gov In these systems, the ferrocene (B1249389) unit can facilitate electron transfer between the nanoparticles and the host matrix or provide a redox-responsive character to the material. This synergistic interaction can lead to enhanced properties, making these nanocomposites suitable for applications in sensors, electronic devices, and as electrocatalytic materials. nih.govespublisher.com The ability of the ferrocene moiety to be easily oxidized and reduced allows for the modulation of the material's electronic properties through an external electrochemical stimulus.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,1'-Dimethylferrocene
1,1'-Ferrocenedimethyldichloride
Alanine
Alumina
Carbon
Cobalt(II)
Copper(II)
Glycine
Graphene
Iron
Iron oxides
N-butylphthalimide
Nickel(II)
Phenylalanine
Polypyrrole
Polythiophene
Silica

Precursors for Ferrocene-Based Nanomaterials with Controlled Architectures

1,1'-Dimethylferrocene serves as a versatile precursor in the synthesis of advanced nanomaterials, enabling the creation of structures with controlled architectures and tailored properties. chemimpex.comnetascientific.com Its utility stems from its stable organometallic structure and its ability to decompose under specific conditions to yield iron-containing nanoparticles. In nanotechnology, it is a key component in creating novel nanomaterials with potential applications in various fields. chemimpex.com

One notable application is in the flame-based synthesis of carbon nanotubes (CNTs). In this method, 1,1'-dimethylferrocene is used as a precursor in an aerosol catalyst approach, leading to the production of catalyst nanoparticles encased within carbon materials, specifically CNTs. science.gov This process highlights the compound's role in generating well-defined, encapsulated catalytic structures.

Furthermore, 1,1'-dimethylferrocene is employed in the interfacial synthesis of Prussian blue (PB) crystals on carbon nanotube walls. Acting as an organic phase donor, it facilitates the selective growth of cubic PB crystals, enhancing the interaction between the ionically conductive PB and the electronically conductive carbon nanotubes. acs.org This self-assembled film can be transferred to flexible membranes and has been successfully applied as a cathode in aqueous rechargeable K⁺ batteries, demonstrating a capacity of 47.6 mAh g⁻¹ at a current density of 0.25 A g⁻¹. acs.org The ability to form such hybrid materials with precise architectures underscores the importance of 1,1'-dimethylferrocene as a precursor in energy storage technologies. High-purity grades, including submicron and nanopowder forms, are often considered for these advanced applications. americanelements.com

Design and Synthesis of Molecular Wires and Components for Nanoelectronics

Ferrocene and its derivatives, including 1,1'-dimethylferrocene, are highly popular in the field of molecular electronics due to their well-defined electronic properties, chemical robustness, and reversible redox behavior. science.govresearchgate.net These characteristics make them ideal building blocks for molecular wires and other nanoelectronic components. researchgate.net The introduction of a ferrocene unit into a molecular wire can enhance electron transport by reducing the tunneling barrier and the HOMO-LUMO gap. science.gov

Research has focused on 1,1'-disubstituted ferrocenes, which can be functionalized to create extended π-conjugated systems. researchgate.netsioc-journal.cn These systems are designed to bridge metallic electrodes, acting as molecular-scale wires. A significant challenge in molecular electronics is achieving stable and efficient anchoring of these wires to electrode surfaces, such as gold. researchgate.net To address this, researchers have developed synthetic methodologies to terminate ferrocene-alkyne systems with various binding groups like thioacetates or carbodithioate esters. researchgate.net The carbodithioate ester group, for instance, has been shown to act as an effective and stable contact for gold electrodes in scanning tunneling microscopy break junction (STM-BJ) measurements. researchgate.net

The advantages of using ferrocene-based molecular wires over purely organic counterparts include:

Reduced intermolecular π-π stacking. sioc-journal.cn

Adjustable molecular length and flexibility. sioc-journal.cn

Improved electron transfer capability due to reduced frontier molecular orbital energy differences. sioc-journal.cn

Inherent conductivity that allows for direct interaction with gold electrodes. sioc-journal.cn

This work on conjugated ferrocene systems is paving the way for future studies and applications in the field of nanoelectronics, including the development of conjugated ferrocenylene macrocycles. researchgate.net

Supramolecular Chemistry: Advanced Studies of Guest-Host Interactions and Inclusion Complexes

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a field where 1,1'-dimethylferrocene plays a significant role. wikipedia.org The formation of host-guest complexes, a central concept in supramolecular chemistry, involves a "host" molecule enclosing a "guest" molecule, held together by forces like van der Waals interactions and hydrophobic effects. wikipedia.org Common host molecules include macrocycles like cyclodextrins and calixarenes. wikipedia.orgthno.orgnih.gov

1,1'-Dimethylferrocene, being a hydrophobic molecule, readily acts as a guest, forming inclusion complexes with various hosts. sigmaaldrich.com A well-documented example is its interaction with 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD), a water-soluble cyclic oligosaccharide. sigmaaldrich.com HP-β-CyD can encapsulate the nonpolar 1,1'-dimethylferrocene molecule within its hydrophobic cavity, rendering the entire complex soluble in water. sigmaaldrich.commdpi.com This encapsulation has been utilized to overcome the low aqueous solubility of ferrocene derivatives, enabling their use in biological and aqueous electrochemical systems. sigmaaldrich.com At high concentrations (300 mM), HP-β-CyD has been shown to enclose up to 100 mM of 1,1'-dimethylferrocene. sigmaaldrich.com

The formation of these host-guest complexes is a dynamic equilibrium. wikipedia.org The study of these interactions provides fundamental information on molecular recognition and has led to the development of advanced functional materials, such as redox-responsive hydrogels where the association and dissociation of the ferrocene-cyclodextrin complex controls the material's bulk properties. rsc.org

Development of Sensors Based on Host-Guest Recognition

The unique electrochemical properties of 1,1'-dimethylferrocene, combined with the principles of host-guest chemistry, have led to the development of advanced sensors. chemimpex.comnetascientific.com Ferrocene derivatives serve as excellent redox-active materials in electrochemical sensors, where the reversible oxidation-reduction of the iron center provides a measurable signal. netascientific.commdpi.com

Host-guest interactions are used to impart selectivity to these sensors. By incorporating a recognition site (the host) alongside the ferrocene signaling unit, sensors can be designed to selectively bind specific analytes (the guest). researchgate.net The binding event causes a perturbation in the electrochemical response of the ferrocene moiety, such as a shift in its redox potential, which can be correlated to the analyte's concentration. mdpi.comresearchgate.net

Key research findings in this area include:

Anion Sensing: Ferrocene-based receptors have been designed with molecular clefts capable of discerning anions of different sizes and geometries. nih.gov These receptors use hydrogen bonding and electrostatic interactions in the oxidized ferrocenium state to selectively bind anions like chloride, dihydrogen phosphate, and acetate. nih.gov

Cation Sensing: The electrochemical oxidation of the ferrocene unit can modulate the host's affinity for metal cations through enhanced electrostatic interactions and changes in coordination chemistry. mdpi.comresearchgate.net Sensors have been developed for transition metal ions like Cu²⁺, Pb²⁺, and Ni²⁺, where the complexation of the ion causes a significant anodic shift in the ferrocene–ferrocenium half-wave potential. researchgate.net

Biosensors: 1,1'-dimethylferrocene has been used as a mediator in enzyme-based biosensors. For instance, in a sensor for nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), the interaction of cobalt N-doped carbon/palladium nanoparticles with dimethyl ferrocene resulted in a highly electroactive surface for NADH oxidation, with a detection limit of 2 µM. researchgate.net The water-soluble complex of 1,1'-dimethylferrocene with HP-β-CyD has also been applied in enzyme assays for determining substances like uric acid in urine. sigmaaldrich.com

Table 1: Examples of Sensors Utilizing 1,1'-Dimethylferrocene or its Derivatives

Sensor TypeAnalyteHost/Receptor PrincipleKey Finding
Electrochemical Anion SensorChloride, Dihydrogen Phosphate, Acetate1,1'-N,N'-ferrocenoylbisamino acid methyl estersReceptors exhibit selectivity, generating a redox response in organic media upon anion binding. nih.gov
Electrochemical Cation SensorPb²⁺, Cu²⁺, Ni²⁺Bis[1,1′-N,N′-(2-picolyl)aminomethyl]ferroceneComplexation with metal ions causes a significant anodic shift in the ferrocene redox potential. researchgate.net
Electrochemical BiosensorNADHDimethyl ferrocene on a modified carbon paste electrodeHigh electrocatalytic response with a detection limit of 2 µM. researchgate.net
Enzyme AssayUric Acid1,1'-dimethylferrocene-HP-β-CyD complexThe complex acts as a mediator for uricase, enabling colorimetric determination. sigmaaldrich.com

Modulation of Reactivity and Stability within Supramolecular Assemblies

The encapsulation of 1,1'-dimethylferrocene within supramolecular assemblies significantly modulates its chemical reactivity and stability. Host-guest complexation can alter the redox potential of the ferrocene/ferrocenium couple and influence the stability of the oxidized ferrocenium form.

The electron-donating methyl groups on 1,1'-dimethylferrocene make its redox potential lower (i.e., it is more easily oxidized) than that of unsubstituted ferrocene. mdpi.com This potential is further influenced by the surrounding environment, including the solvent and the presence of a host molecule. For example, the difference in the midpoint potential between ferrocene and 1,1'-dimethylferrocene can vary by as much as 0.201 V depending on the solvent and supporting electrolyte. mdpi.com

Key findings on the modulation of reactivity and stability include:

Redox Potential Tuning: The formation of an inclusion complex with cyclodextrin (B1172386) can stabilize one oxidation state over the other. Studies on the ferrocenium cation show that β- and γ-cyclodextrins can form stable complexes, thereby influencing the redox equilibrium. rsc.org This is crucial for designing redox-responsive systems.

Control of Material Properties: In redox-sensitive supramolecular hydrogels, the host-guest complex between ferrocene units and cyclodextrin acts as a cross-linking point. rsc.org Oxidation of ferrocene to the ferrocenium cation disrupts the complex, causing the hydrogel to swell. This process is reversible upon reduction, allowing for the dynamic control of the material's mechanical properties. rsc.org

Enhanced Stability: The stability of the ferrocenium cation, which can be prone to decomposition in aqueous solutions, is a critical factor. While the ferricinium cation itself is relatively unstable, its stability can be influenced by its environment. sigmaaldrich.com Encapsulation within a host molecule can protect it from the bulk solvent, potentially increasing its lifetime.

Modulation of Host-Guest Affinity: The binding affinity of a host for a guest can be switched by changing the oxidation state of a redox-active component like ferrocene. The oxidation of ferrocene to the positively charged ferrocenium form can dramatically increase its affinity for an anionic host or decrease its affinity for a neutral hydrophobic cavity like cyclodextrin, providing a mechanism for redox-controlled release or capture of guests. mdpi.combham.ac.uk

Current Challenges and Future Research Perspectives on 1,1 Dimethylferrocene

Methodological Advancements in Precision Synthesis and Derivatization

While the synthesis of 1,1'-dimethylferrocene is well-established, a primary challenge lies in achieving highly selective and efficient methods for its further derivatization. The development of precise synthetic protocols is crucial for creating tailored molecules with specific functionalities.

Current Research Focus:

Regioselective Functionalization: A significant area of research is the development of methods to introduce functional groups at specific positions on the cyclopentadienyl (B1206354) rings. This includes exploring directive effects of existing substituents and employing advanced catalytic systems. For instance, studies on the acetylation of 1,1'-dimethylferrocene have provided insights into the directing influence of the methyl groups, revealing a preference for substitution at the 3- and 1'-positions. caltech.edulookchem.com

Novel Derivatizing Reagents: The design and synthesis of new reagents for functionalizing 1,1'-dimethylferrocene are critical. For example, 3-bromoacetyl-1,1'-dimethylferrocene has been developed as a derivatization reagent for determining fatty acids via high-performance liquid chromatography with electrochemical detection. tandfonline.com

Large-Scale Synthesis: Efficient and scalable methods for preparing key derivatives, such as 1,1'-ferrocenedicarboxylic acid from related precursors, are essential for their broader application. researchgate.net

Future advancements in this area will likely involve the use of flow chemistry and automated synthesis platforms to enable high-throughput screening of reaction conditions and the rapid generation of diverse derivative libraries.

Expanding the Scope of Catalytic Transformations for Sustainable Chemistry

The unique electronic properties of the ferrocene (B1249389) core in 1,1'-dimethylferrocene and its derivatives make them promising candidates for catalysis. A key future direction is the application of these compounds in sustainable chemical transformations, aligning with the principles of green chemistry. researchgate.netrsc.org

Key Research Areas:

Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts with those based on more abundant and less toxic metals like iron. acs.org Ferrocene-based ligands, derived from 1,1'-dimethylferrocene, can play a crucial role in stabilizing and activating these earth-abundant metal centers for a variety of organic reactions. acs.orgmdpi.com

Asymmetric Catalysis: The development of chiral 1,1'-dimethylferrocene-based ligands is a significant area of focus for asymmetric catalysis. mdpi.com These ligands can be used to synthesize enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.

Photoredox Catalysis: Ferrocene derivatives can act as photosensitizers in photoredox catalysis, a rapidly growing field in organic synthesis. researchgate.net Future research will likely explore the use of 1,1'-dimethylferrocene-based systems in light-driven reactions for sustainable energy production and chemical synthesis.

The table below summarizes some catalytic applications involving ferrocene derivatives, highlighting the potential for 1,1'-dimethylferrocene in these areas.

Catalyst SystemReaction TypeSignificance
Ferrocene-Copper CatalystEnantioselective SynthesisProduction of chiral dimeric chromene derivatives. mdpi.com
Ferrocene-Ruthenium CatalystAsymmetric HydrogenationRecyclable catalyst for the synthesis of chiral alcohols. mdpi.com
Cobalt-based ElectrocatalystsOxygen Reduction ReactionPotential for use in fuel cells and metal-air batteries. rsc.org

Development of Novel Materials with Tunable Electronic and Redox Properties

The ability to fine-tune the electronic and redox properties of 1,1'-dimethylferrocene by chemical modification is a cornerstone of its utility in materials science. squ.edu.om Future research will focus on creating advanced materials with precisely controlled functionalities.

Emerging Material Applications:

Redox-Active Polymers: Incorporating 1,1'-dimethylferrocene units into polymer backbones leads to redox-active materials with applications in sensors, charge storage devices, and electrochromic displays. mdpi.combohrium.com The methyl groups on the cyclopentadienyl rings can influence the solubility and processing characteristics of these polymers.

Molecular Wires: The ferrocene unit can enhance charge transport in molecular wires, a critical component for the development of molecular electronics. squ.edu.om The introduction of methyl groups can modulate the electronic coupling between the ferrocene core and the conductive backbone.

Energy Storage Materials: Modified ferrocene compounds are being investigated as catholyte materials in redox flow batteries. science.gov The introduction of electron-donating groups like methyl groups can lower the redox potential, which is a key parameter for battery performance. acs.org For instance, the redox potential of 1,1'-dimethylferrocene is cathodically shifted compared to ferrocene, making it a candidate for such applications. uni-konstanz.de

The following table showcases the effect of substitution on the redox potential of ferrocene derivatives, illustrating the tunability that is key to designing new materials.

CompoundRedox Potential (E½ vs Fc+/Fc)Reference
Ferrocene (Fc)0.00 V acs.org
1,1'-Dimethylferrocene -0.10 V uni-konstanz.de
Decamethylferrocene-0.50 V acs.org

Data presented is for illustrative purposes and may vary based on experimental conditions.

Integration of Advanced Experimental Techniques with Multiscale Computational Modeling

To fully understand and predict the behavior of 1,1'-dimethylferrocene and its derivatives, a synergistic approach combining advanced experimental techniques and computational modeling is essential.

Synergistic Approaches:

Advanced Spectroscopy and Electrochemistry: Techniques like spectroelectrochemistry allow for the in-situ characterization of redox processes, providing valuable information about the electronic structure of oxidized and reduced species. science.gov Microwave spectroscopy has been used to determine the gas-phase structure of 1,1'-dimethylferrocene, revealing a nearly rigid structure. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic structure, redox potentials, and reactivity of ferrocene derivatives. science.gov These models can guide the rational design of new molecules and materials with desired properties.

Multiscale Modeling: For complex systems like polymers and materials, multiscale modeling approaches that bridge the gap between molecular-level interactions and macroscopic properties are becoming increasingly important. researchgate.net

This integrated approach will accelerate the discovery and development of new 1,1'-dimethylferrocene-based systems by providing a deeper understanding of their structure-property relationships.

Emerging Research Avenues for Next-Generation Ferrocene-Based Systems

The unique properties of 1,1'-dimethylferrocene continue to inspire new and exciting areas of research, pushing the boundaries of what is possible with ferrocene-based systems.

Future Frontiers:

Bio-organometallic Chemistry: Ferrocene derivatives are being explored for their potential in medicinal chemistry, including as anticancer and antimicrobial agents. mdpi.comnih.gov The lipophilicity and redox activity of 1,1'-dimethylferrocene could be exploited in the design of new therapeutic agents.

Supramolecular Chemistry and Self-Assembly: The ferrocene unit can act as a building block for the construction of complex supramolecular architectures through non-covalent interactions. Research in this area could lead to the development of new sensors, molecular machines, and responsive materials. science.govmdpi.com

Nanomedicine: Ferrocene-based nanomaterials are showing promise in applications such as chemodynamic therapy for cancer treatment. nih.gov The stability and redox properties of 1,1'-dimethylferrocene make it a potential candidate for incorporation into such nanomedicines.

The continuous exploration of these emerging avenues will undoubtedly lead to the development of next-generation ferrocene-based systems with unprecedented functionalities and applications.

Q & A

Q. Methodological Insight :

  • Key Steps :

    • Acetylation: AlCl₃-mediated Friedel-Crafts acylation.
    • Reduction: Use of NaBH₄ for selective carbonyl reduction.
    • Isomerization: Na/K alloy over NaNH₂ for higher yield .
  • Data Table : Comparison of Isomerization Bases

    BaseYield (%)Reaction Time (hrs)
    Na/K Alloy854
    NaNH₂<106
    K t-butoxide308

Which spectroscopic and structural characterization techniques are most effective for confirming the structure of 1,1'-dimethylferrocene derivatives?

Basic Research Question
Infrared (IR) spectroscopy identifies key functional groups (e.g., methyl C-H stretches at ~2800 cm⁻¹), while NMR (¹H and ¹³C) resolves substituent positions. X-ray crystallography provides definitive structural confirmation, as seen in studies of 1,1'-bis(diphenylselenophosphoryl)ferrocene derivatives . Electrochemical methods (cyclic voltammetry) assess redox behavior, critical for applications in catalysis .

Q. Methodological Insight :

  • IR : Monitor loss of acetyl C=O peaks post-reduction.
  • NMR : Distinct methyl singlet (~δ 1.8 ppm in ¹H NMR) confirms symmetric substitution .
  • X-ray : Resolves π-chain bridging in cyclized derivatives (e.g., 1,1'-carbomethoxy-oxotrimethylene ferrocene) .

How do steric and electronic effects of 1,1'-dimethyl substituents influence the catalytic activity of ferrocene-based ligands?

Advanced Research Question
The methyl groups introduce steric bulk, reducing ligand flexibility and modulating metal center accessibility. In palladium-catalyzed C-N cross-coupling, 1,1'-bis(diisopropylphosphino)ferrocene (dippf) shows higher activity than less bulky ligands due to enhanced electron-donating effects from the methyl groups . Comparative studies using ligands with tert-butyl or phenyl substituents reveal lower turnover frequencies (TOFs) .

Q. Methodological Insight :

  • Experimental Design :

    • Synthesize ligands with varying substituents (e.g., dippf vs. dppf).
    • Compare TOF in model reactions (e.g., Suzuki-Miyaura coupling).
  • Data Table : Ligand Impact on Catalytic Activity

    LigandTOF (h⁻¹)Substrate Scope
    dippf (methyl)1200Broad
    dppf (phenyl)800Moderate
    dtbpf (tert-butyl)600Narrow

What strategies can resolve contradictions in reported reaction yields for synthesizing 1,1'-dimethylferrocene derivatives?

Advanced Research Question
Discrepancies often arise from solvent purity, base selection, or reaction atmosphere. For example, Na/K alloy yields 85% in isomerization, while NaNH₂ fails due to incomplete deprotonation . Reproducibility requires strict anhydrous conditions and inert atmospheres. Advanced kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. Methodological Insight :

  • Troubleshooting Steps :
    • Validate solvent dryness (e.g., molecular sieves for THF).
    • Screen bases (e.g., Na/K alloy vs. Grignard reagents).
    • Use glovebox techniques to exclude moisture/O₂.
  • Case Study : Isomerization of 3-ethyl-1-methylcyclopentadiene succeeded only with Na/K alloy, not NaNH₂ .

How can computational methods (e.g., DFT) predict the electrochemical properties of 1,1'-dimethylferrocene derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculates redox potentials by modeling electron density changes. For 1,1'-dimethylferrocene, DFT simulations align with experimental cyclic voltammetry data, showing a 0.15 V anodic shift compared to unsubstituted ferrocene due to electron-donating methyl groups .

Q. Methodological Insight :

  • Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate HOMO-LUMO gaps and redox potentials.
    • Validate with experimental CV (e.g., E₁/₂ = 0.45 V vs. SCE) .

What safety protocols are critical when handling 1,1'-dimethylferrocene in synthetic workflows?

Basic Research Question
Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to prevent skin contact .
  • Avoidance of oxidizing agents (e.g., HNO₃) to prevent decomposition.
  • Waste segregation for heavy metal disposal (ferrocene contains iron) .

Q. Methodological Insight :

  • Emergency Measures :
    • Spill cleanup: Absorb with vermiculite, dispose as hazardous waste.
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.